1-(4-Chlorophenyl)-1-phenylhydrazine
Description
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-phenylhydrazine |
InChI |
InChI=1S/C12H11ClN2/c13-10-6-8-12(9-7-10)15(14)11-4-2-1-3-5-11/h1-9H,14H2 |
InChI Key |
HZOKZZNMIDZZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chlorophenyl)-1-phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-1-phenylhydrazine, a substituted diarylhydrazine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific data for this compound, this guide also draws upon the established knowledge of its structural isomer, (4-chlorophenyl)hydrazine, and the broader class of 1,1-diarylhydrazines to provide a thorough understanding of its expected properties and potential applications.
Core Molecular Attributes
1-(4-Chlorophenyl)-1-phenylhydrazine is a diarylhydrazine derivative with the following key molecular identifiers:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| CAS Number | 58263-75-5 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=C(C=C2)Cl)N | [1] |
It is important to distinguish this compound from its more extensively studied isomer, (4-chlorophenyl)hydrazine (CAS: 1073-69-4), which has a molecular formula of C₆H₇ClN₂ and a molecular weight of 142.59 g/mol .
Synthesis and Chemical Properties
While specific, detailed synthetic protocols for 1-(4-Chlorophenyl)-1-phenylhydrazine are not widely published, its synthesis can be approached through established methods for the preparation of 1,1-diarylhydrazines.
Plausible Synthetic Pathways
A likely synthetic route would involve the N-arylation of phenylhydrazine. The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-N bonds and could be adapted for this purpose.[2] This would involve the reaction of phenylhydrazine with an activated aryl halide, such as 1-chloro-4-iodobenzene, in the presence of a copper catalyst.
Another potential method is the copper-catalyzed coupling of aryl boronic acids with hydrazine hydrate, which has been shown to be an efficient route to 1,1-diarylhydrazines under mild conditions.[3]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-(4-Chlorophenyl)-1-phenylhydrazine via an Ullmann-type reaction.
Chemical Properties and Reactivity
The chemical properties of 1-(4-Chlorophenyl)-1-phenylhydrazine are dictated by the presence of the hydrazine moiety and the two aryl groups. The unsymmetrical nature of the substitution, with one phenyl group and one chlorophenyl group, will influence its electronic properties and reactivity.
The hydrazine group is known to be susceptible to oxidation. The reactivity will also be influenced by the electron-withdrawing nature of the chlorine atom on one of the phenyl rings.
Potential Applications in Drug Development and Research
While specific applications for 1-(4-Chlorophenyl)-1-phenylhydrazine are not well-documented, the broader class of phenylhydrazines and their derivatives have significant roles in medicinal chemistry and organic synthesis.
Phenylhydrazines are key intermediates in the synthesis of various pharmaceuticals.[4] They are notably used in the Fischer indole synthesis, a fundamental reaction for the construction of indole rings, which are prevalent in many biologically active compounds. Phenylhydrazone derivatives, formed by the reaction of phenylhydrazines with aldehydes and ketones, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[5]
Given its structure, 1-(4-Chlorophenyl)-1-phenylhydrazine could serve as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic value. The presence of the chlorine atom provides a site for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Analytical Methodologies
The characterization and quantification of 1-(4-Chlorophenyl)-1-phenylhydrazine would rely on standard analytical techniques employed for organic compounds.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H and C-N stretching, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure of the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of phenylhydrazine derivatives.[6] Due to the potential for phenylhydrazines to be present as impurities in pharmaceutical products, sensitive and specific analytical methods are crucial. Pre-column derivatization can be employed to enhance the detectability of phenylhydrazines by shifting their maximum absorption wavelengths to the visible region, thereby reducing matrix interference.[7]
General Workflow for HPLC Analysis of Phenylhydrazines:
Caption: A generalized workflow for the analysis of phenylhydrazine derivatives using HPLC.
Safety and Handling
Hydrazine derivatives should be handled with care as they can be toxic. While specific toxicity data for 1-(4-Chlorophenyl)-1-phenylhydrazine is not available, it is prudent to treat it as a potentially hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(4-Chlorophenyl)-1-phenylhydrazine is a diarylhydrazine with potential applications in synthetic and medicinal chemistry. Although specific data for this compound is limited, its structural similarity to other well-studied phenylhydrazines suggests it could be a valuable building block for the synthesis of novel bioactive molecules. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
Sources
- 1. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. chemmethod.com [chemmethod.com]
- 4. Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chembk.com [chembk.com]
- 7. asianpubs.org [asianpubs.org]
The Elusive Nature of N,N-Diarylhydrazines: An In-depth Technical Guide to Their Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N,N-diarylhydrazines are a class of compounds with significant potential in medicinal chemistry and materials science. However, their practical application is often hampered by a lack of comprehensive data on their solubility in common organic solvents. This guide provides a deep dive into the core principles governing the solubility of N,N-diarylhydrazines, offering a robust framework for researchers to understand, predict, and experimentally determine their solubility profiles. Moving beyond a simple compilation of data, this document elucidates the causal relationships between molecular structure, solvent properties, and dissolution. It provides detailed experimental protocols and an introduction to predictive modeling, empowering scientists to navigate the challenges associated with this promising, yet often poorly characterized, class of molecules.
Introduction: The Challenge of N,N-Diarylhydrazine Solubility
N,N-diarylhydrazines, characterized by two aryl groups attached to the same nitrogen atom of a hydrazine core, are versatile scaffolds in organic synthesis. Their utility as precursors to aza-analogs of various bioactive molecules and their role in the synthesis of nitrogen-containing heterocycles underscore their importance. Despite their synthetic value, a critical bottleneck in their widespread use is the often-unpredictable and poorly documented solubility in organic solvents. This guide aims to demystify the factors governing the solubility of these compounds, providing a foundational understanding for their effective use in research and development.
Theoretical Framework: Understanding the "Why" of Solubility
The solubility of any solid in a liquid solvent is governed by a delicate balance of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplistic, starting point. For N,N-diarylhydrazines, a more nuanced understanding requires consideration of the following factors:
-
Molecular Structure of N,N-Diarylhydrazines:
-
The Diaryl System: The two aryl groups are the dominant feature of these molecules, rendering them largely nonpolar and hydrophobic. The large, rigid aromatic surfaces favor π-π stacking interactions between solute molecules in the solid state, which must be overcome for dissolution to occur.
-
The Hydrazine Moiety: The N-N bond and the lone pairs on the nitrogen atoms introduce a degree of polarity and the potential for hydrogen bonding. However, the steric hindrance imposed by the two bulky aryl groups can significantly shield the nitrogen atoms, limiting their ability to participate in strong hydrogen bonding with solvent molecules.
-
Aryl Substituents: The nature and position of substituents on the aryl rings can dramatically alter the solubility profile. Electron-donating or -withdrawing groups, as well as groups capable of hydrogen bonding, will modulate the overall polarity and intermolecular interactions of the molecule.
-
-
Solvent Properties:
-
Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. The large nonpolar surface area of N,N-diarylhydrazines suggests a preference for less polar solvents.
-
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence the dissolution of N,N-diarylhydrazines, although, as mentioned, steric hindrance in the solute can be a limiting factor.
-
Dispersion Forces: For nonpolar solvents, London dispersion forces are the primary driver of solvation. The large, polarizable electron clouds of the aromatic rings in N,N-diarylhydrazines can interact favorably with nonpolar solvents like benzene and toluene.
-
The interplay of these factors is visually represented in the following diagram:
Figure 1: Key factors influencing the solubility of N,N-diarylhydrazines.
Synthesis of Substituted N,N-Diarylhydrazines: A Prerequisite for Solubility Studies
A systematic study of solubility requires access to a range of N,N-diarylhydrazines with varying substituents. Several synthetic methods can be employed, with copper-catalyzed and palladium-catalyzed cross-coupling reactions being particularly effective.
A general and versatile method involves the CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides, which regioselectively affords N-acyl-N',N'-disubstituted hydrazines.[1] Subsequent deacylation provides the desired N,N-diarylhydrazine. This approach allows for the introduction of a wide variety of substituents on both aryl rings.
Sources
Reactivity Profile & Synthetic Utility of Asymmetric 1,1-Phenylhydrazines: A Technical Guide
Topic: Reactivity Profile of Asymmetric 1,1-Phenylhydrazines Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists
Executive Summary
Asymmetric 1,1-phenylhydrazines (
Structural Dynamics & Electronic Profile
The reactivity of 1,1-phenylhydrazines is governed by the Alpha Effect and the steric/electronic differentiation between the two nitrogen atoms.
-
The Alpha Effect: The repulsion between the lone pairs on adjacent nitrogen atoms raises the ground state energy, making the terminal primary amine (
) significantly more nucleophilic than a standard amine. -
Site-Selectivity: In asymmetric 1,1-hydrazines (e.g., 1-methyl-1-phenylhydrazine), the internal nitrogen (
) is chemically "locked" by the phenyl and alkyl substituents. This directs all electrophilic attacks (acylation, alkylation, condensation) exclusively to the terminal . -
Basicity: The phenyl ring acts as an electron sink via resonance, decreasing the basicity of
. Consequently, protonation occurs predominantly at , which is crucial for acid-catalyzed mechanisms.
The Fischer Indole Synthesis: Mechanism & Regiocontrol[1][2]
The most critical application of 1,1-phenylhydrazines is the synthesis of
2.1 Mechanistic Pathway
The transformation proceeds through a [3,3]-sigmatropic rearrangement. The "lock" on
Figure 1: The mechanistic flow of the Fischer Indole Synthesis using asymmetric hydrazines. The N-substituent is retained throughout the cascade.
2.2 Regioselectivity in Asymmetric Ketones
When condensing 1,1-phenylhydrazine with an unsymmetrical ketone (e.g., 2-butanone), two isomeric ene-hydrazines can form, leading to different indole products. The ratio is dictated by the acid catalyst used.
Table 1: Catalyst-Driven Regioselectivity
| Catalyst System | Dominant Control | Mechanism | Preferred Product (from 2-butanone) |
| Weak Acid / Protic (AcOH, H3PO4) | Thermodynamic | Favors most substituted ene-hydrazine (Zaitsev-like) | 2,3-Dimethylindole |
| Strong Acid / Lewis (P2O5/MeSO3H, ZnCl2) | Kinetic | Favors least substituted ene-hydrazine (fastest protonation) | 2-Ethylindole |
| Microwave Irradiation | Thermal | Overcomes activation barriers, often eroding selectivity | Mixture (requires optimization) |
Expert Insight: For drug development campaigns requiring
Beyond Indoles: Oxidative Reactivity & Diazenium Ions
While the Fischer synthesis utilizes the nucleophilicity of the hydrazine, oxidation exploits its potential as a latent electrophile.
3.1 The Diazenium Trajectory
Oxidation of 1,1-disubstituted hydrazines generates 1,1-diazenes (aminonitrenes), which exist in equilibrium with diazenium ions (
-
Reagents: Lead tetraacetate (LTA), Iodobenzene diacetate (PIDA), or electro-oxidation.
-
Tetrazene Formation: In the absence of a trap, two diazenium species dimerize to form tetrazenes (
), often accompanied by nitrogen gas evolution and radical fragmentation.
Figure 2: Oxidative pathways of 1,1-phenylhydrazines. Control of the diazenium intermediate allows for diverse functionalization.
Experimental Protocols
4.1 Synthesis via Buchwald-Hartwig Coupling
Modern synthesis avoids toxic nitrosamine reduction by using Pd-catalyzed coupling. This protocol ensures high yields of asymmetric hydrazines.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Hydrazine source: Benzophenone hydrazone (1.2 equiv) [Note: Protecting the terminal nitrogen is crucial to prevent double arylation]
-
Catalyst: Pd(OAc)2 (1-2 mol%)
-
Ligand: Xantphos or BINAP (2-3 mol%)
-
Base: Cs2CO3 (1.4 equiv)
-
Solvent: Toluene (0.2 M)
Workflow:
-
Coupling: Combine Aryl Bromide, Benzophenone hydrazone, Base, and Catalyst system in toluene. Degas and heat to 100°C for 12h.
-
Hydrolysis: Treat the resulting intermediate with acidic ethanol (HCl/EtOH) at RT for 2h to cleave the benzophenone protecting group.
-
Purification: Neutralize and extract. The resulting 1,1-aryl-hydrazine hydrochloride salt is often more stable for storage.
4.2 Safety & Handling: The Hemotoxic Risk
1,1-Phenylhydrazines are potent hemotoxins .
-
Mechanism: They cause oxidative stress in erythrocytes, leading to Heinz body formation and hemolytic anemia.
-
Sensitization: Known skin sensitizers.[2]
-
Protocol:
-
Double-gloving (Nitrile) is mandatory.
-
All weighing must occur inside a fume hood .
-
Quenching: Residual hydrazine on glassware should be quenched with dilute bleach (sodium hypochlorite) before removing items from the hood, converting the hydrazine to nitrogen gas and innocuous chlorides.
-
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Regiocontrol in Asymmetric Ketones
-
Buchwald-Hartwig Synthesis of Hydrazines
-
Oxid
- Title: Oxidation of 1,1-disubstituted hydrazines to diazenium ions
- Source: Canadian Journal of Chemistry
-
URL:[Link]
-
Toxicity & Safety Profile
- Title: Phenylhydrazine - Hazard Identific
- Source: INCHEM (Intern
-
URL:[Link]
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchwithnj.com [researchwithnj.com]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)-1-phenylhydrazine
An In-depth Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive safety and handling framework for 1-(4-Chlorophenyl)-1-phenylhydrazine (CAS No. 58263-75-5). In the dynamic landscape of pharmaceutical research and development, a profound understanding of the materials we handle is paramount. This document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, more instructive perspective, grounded in the principles of chemical reactivity, toxicological precedent, and proactive risk mitigation.
Chemical Identity and Physicochemical Profile
A foundational aspect of chemical safety is a thorough understanding of the substance's identity and physical properties. This information is critical for appropriate storage, handling, and emergency response planning.
| Property | Value | Source |
| CAS Number | 58263-75-5 | [1] |
| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |
| Molecular Weight | 218.68 g/mol | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
| Purity | ≥98% | [1] |
Hazard Identification and Toxicological Insights
While specific toxicological studies on 1-(4-Chlorophenyl)-1-phenylhydrazine are limited, data from suppliers and the known toxicology of related phenylhydrazine compounds provide a strong basis for hazard assessment.
GHS Classification
Based on available supplier information, 1-(4-Chlorophenyl)-1-phenylhydrazine is classified as follows:
-
GHS Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Toxicological Profile of Phenylhydrazine Derivatives: A Predictive Framework
The toxicological profile of phenylhydrazine and its derivatives is well-documented and serves as a critical predictive tool for understanding the potential hazards of 1-(4-Chlorophenyl)-1-phenylhydrazine. The primary toxicological concerns associated with this class of compounds include:
-
Hematotoxicity: Phenylhydrazines are known to cause damage to red blood cells, which can lead to hemolytic anemia.[2][3][4] This is often attributed to the generation of reactive oxygen species and lipid peroxidation of the erythrocyte membrane.[3]
-
Organ Toxicity: Prolonged or repeated exposure to phenylhydrazine derivatives can result in damage to the spleen, liver, and kidneys.[4]
-
Carcinogenicity and Mutagenicity: Several phenylhydrazine compounds are suspected or known to be carcinogenic and mutagenic.[5][6][7]
-
Dermal and Respiratory Sensitization: These compounds can cause skin and eye irritation, and some are known to be skin sensitizers.[2][3] Inhalation can also lead to respiratory tract irritation.[7]
Given these known class effects, it is prudent to handle 1-(4-Chlorophenyl)-1-phenylhydrazine with a high degree of caution, assuming it may possess similar toxicological properties.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of 1-(4-Chlorophenyl)-1-phenylhydrazine. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of 1-(4-Chlorophenyl)-1-phenylhydrazine, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[8] This is the primary barrier to prevent inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[9]
Personal Protective Equipment (PPE) Selection Logic
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following diagram illustrates the decision-making process for PPE selection when working with 1-(4-Chlorophenyl)-1-phenylhydrazine.
Caption: PPE selection workflow for handling 1-(4-Chlorophenyl)-1-phenylhydrazine.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
-
Skin Protection: A laboratory coat must be worn at all times.[8] Chemical-resistant gloves, such as nitrile gloves, are required.[8] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: Work should always be conducted in a fume hood to avoid the need for respiratory protection.[8] If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is critical to minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials, such as strong oxidizing agents.[7]
-
Store in a locked cabinet or other secure location to restrict access.[11]
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain.[12]
-
Contaminated materials, such as gloves and weighing paper, should be disposed of as hazardous waste.
Emergency Procedures: A Proactive Response Plan
A clear and well-rehearsed emergency response plan is essential. The following flowchart outlines the immediate actions to be taken in the event of an exposure or spill.
Caption: Emergency response workflow for incidents involving 1-(4-Chlorophenyl)-1-phenylhydrazine.
First-Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water.[10] Remove contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[10] Seek medical attention.
-
If inhaled: Move person into fresh air.[9] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to a Culture of Safety
References
-
International Programme on Chemical Safety. (1999). Phenylhydrazine (CICADS 19). Retrieved from [Link]
- Shukla, S., et al. (2012). Phenylhydrazine Induced Toxicity: A Review on its Haematotoxicity. International Journal of Basic and Applied Medical Sciences, 2(2), 86-91.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Chlorophenylhydrazine Hydrochloride.
- Singh, M., et al. (2018). Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. American Journal of Phytomedicine and Clinical Therapeutics, 2(3), 390-394.
- National Industrial Chemicals Notification and Assessment Scheme. (2014). Phenylhydrazine and its monohydrochloride: Human health tier II assessment.
- Ricca Chemical Company. (2026). Safety Data Sheet: Phenylhydrazine Hydrochloride.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
- Fisher Scientific. (2016). Safety Data Sheet: 4-Chlorophenylhydrazine hydrochloride.
- Apollo Scientific. (2024).
- CPAChem. (2015). Safety data sheet: Phenylhydrazine hydrochloride solution.
- ClearTech. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- University of New Mexico. (n.d.).
- TM Media. (n.d.). Material Safety Data Sheet: Phenylhydrazine Hydrochloride, Extra Pure.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
- TCI Chemicals. (n.d.).
- MilliporeSigma. (2025). Safety Data Sheet: Phenylhydrazine hydrochloride.
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The Synthetic Utility of 1-(4-Chlorophenyl)-1-phenylhydrazine: A Technical Guide for Organic Synthesis
This in-depth technical guide explores the synthetic applications of 1-(4-Chlorophenyl)-1-phenylhydrazine, a versatile yet under-explored 1,1-diarylhydrazine derivative. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core reactivity of this molecule and provides insights into its potential as a valuable building block in modern organic synthesis. We will delve into its preparation, key transformations including N-N bond cleavage and its utility as a precursor for nitrogen-containing heterocycles, and provide generalized experimental protocols to guide laboratory practice.
Introduction: The Unique Reactivity of 1,1-Diarylhydrazines
1,1-Diarylhydrazines represent a unique class of hydrazine derivatives characterized by the presence of two aryl groups attached to the same nitrogen atom. This structural feature imparts distinct reactivity compared to their mono-aryl counterparts. The presence of two bulky aryl groups often leads to a weaker N-N bond, making them susceptible to cleavage under various conditions. Furthermore, the lone pair on the disubstituted nitrogen atom is delocalized into two aromatic rings, influencing the molecule's nucleophilicity and basicity.
1-(4-Chlorophenyl)-1-phenylhydrazine, the subject of this guide, incorporates a phenyl group and a 4-chlorophenyl group. The electron-withdrawing nature of the chlorine atom at the para position of one of the phenyl rings is expected to modulate the electronic properties of the hydrazine, influencing its reactivity in various transformations. This guide will explore how these structural and electronic features can be harnessed for the synthesis of valuable organic molecules.
Synthesis of 1-(4-Chlorophenyl)-1-phenylhydrazine
The synthesis of unsymmetrical 1,1-diarylhydrazines like 1-(4-Chlorophenyl)-1-phenylhydrazine can be achieved through modern cross-coupling methodologies. The most common approaches involve the N-arylation of a mono-arylhydrazine or the double arylation of hydrazine.
Palladium-Catalyzed N-Arylation
One of the most reliable methods for the synthesis of 1,1-diarylhydrazines is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with a mono-arylhydrazine in the presence of a palladium catalyst and a suitable ligand. To synthesize 1-(4-Chlorophenyl)-1-phenylhydrazine, one could react phenylhydrazine with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene, or alternatively, react 4-chlorophenylhydrazine with bromobenzene or iodobenzene.
Table 1: Proposed Reaction Parameters for Palladium-Catalyzed Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature |
| Phenylhydrazine | 1-bromo-4-chlorobenzene | Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 °C |
| 4-Chlorophenylhydrazine | Bromobenzene | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or DavePhos | Cs₂CO₃ or K₂CO₃ | Toluene or Dioxane | 80-110 °C |
Experimental Protocol: General Procedure for Palladium-Catalyzed N-Arylation
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the mono-arylhydrazine (1.2 eq.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at the specified temperature with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-Chlorophenyl)-1-phenylhydrazine.
Figure 1: General workflow for the palladium-catalyzed synthesis of 1-(4-Chlorophenyl)-1-phenylhydrazine.
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a more economical alternative to palladium-catalyzed methods. This approach typically involves the reaction of an aryl halide with a nitrogen-based nucleophile in the presence of a copper catalyst, often with a ligand, at elevated temperatures.
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation
-
In a sealed tube, combine the aryl halide (1.0 eq.), the mono-arylhydrazine (1.5 eq.), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a high-boiling point solvent such as DMF or DMSO.
-
Heat the reaction mixture to 100-150 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 1-(4-Chlorophenyl)-1-phenylhydrazine.
Key Synthetic Applications of 1-(4-Chlorophenyl)-1-phenylhydrazine
The unique structural and electronic properties of 1-(4-Chlorophenyl)-1-phenylhydrazine open up avenues for its application in several key synthetic transformations.
N-N Bond Cleavage: A Gateway to Substituted Anilines
The inherent weakness of the N-N bond in 1,1-diarylhydrazines makes them valuable precursors for the synthesis of diarylamines and, upon further cleavage, substituted anilines. This transformation can be achieved under various catalytic conditions.
Ruthenium complexes have been shown to catalyze the hydrogenolysis of the N-N bond in hydrazines. In the case of 1-(4-Chlorophenyl)-1-phenylhydrazine, this would lead to the formation of 4-chloroaniline and aniline.
Figure 2: Ruthenium-catalyzed reductive N-N bond cleavage of 1-(4-Chlorophenyl)-1-phenylhydrazine.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed N-N Bond Cleavage
-
A mixture of 1-(4-Chlorophenyl)-1-phenylhydrazine (1.0 eq.) and the ruthenium catalyst (1-5 mol%) in a suitable solvent (e.g., toluene, isopropanol) is placed in a pressure vessel.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction is heated and stirred for the required time.
-
After cooling and venting, the solvent is removed under reduced pressure.
-
The resulting mixture of anilines can be separated by column chromatography or distillation.
Visible-light photocatalysis offers a mild and environmentally friendly approach to N-N bond cleavage. Using a suitable photosensitizer, 1-(4-Chlorophenyl)-1-phenylhydrazine can be converted to N-(4-chlorophenyl)aniline.
Table 2: Proposed Conditions for Photocatalytic N-N Bond Cleavage
| Substrate | Photocatalyst | Light Source | Solvent | Atmosphere | Product |
| 1-(4-Chlorophenyl)-1-phenylhydrazine | Ru(bpy)₃Cl₂ or an organic dye | Blue LEDs | Acetonitrile or DMF | Air or O₂ | N-(4-chlorophenyl)aniline |
Precursor to Nitrogen-Containing Heterocycles
1,1-Diarylhydrazines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials.
Carbazoles are a class of aromatic heterocyclic compounds with significant biological activity. While the direct cyclization of 1,1-diarylhydrazines to carbazoles is not a standard transformation, they can be converted to diarylamines via N-N bond cleavage, which can then undergo cyclization to form carbazoles. For instance, the N-(4-chlorophenyl)aniline obtained from 1-(4-Chlorophenyl)-1-phenylhydrazine could be a precursor to a substituted carbazole.
Figure 3: A potential two-step route to substituted carbazoles from 1-(4-Chlorophenyl)-1-phenylhydrazine.
Phenazines are another important class of nitrogen-containing heterocycles with diverse applications. While not a direct reaction, derivatives of 1-(4-Chlorophenyl)-1-phenylhydrazine could potentially be used in multi-step syntheses of substituted phenazines. For example, the aniline derivatives produced from N-N bond cleavage could be further functionalized and then used in condensation reactions to form the phenazine core.
Future Outlook and Conclusion
1-(4-Chlorophenyl)-1-phenylhydrazine, as a representative of unsymmetrical 1,1-diarylhydrazines, holds significant potential as a versatile building block in organic synthesis. While its chemistry is not as extensively explored as that of its mono-aryl counterparts, the fundamental reactivity of the 1,1-diarylhydrazine moiety provides a solid foundation for its application in the synthesis of valuable molecules.
The key to unlocking the full potential of this reagent lies in the further exploration of its reactivity under various catalytic systems. The development of selective N-N bond cleavage reactions that can be controlled to yield either diarylamines or anilines would be highly valuable. Furthermore, the design of novel cyclization reactions that directly utilize the 1,1-diarylhydrazine scaffold to construct complex heterocyclic systems is a promising area for future research.
This technical guide has provided a comprehensive overview of the synthesis and potential applications of 1-(4-Chlorophenyl)-1-phenylhydrazine, offering a starting point for researchers and scientists to incorporate this versatile molecule into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.
References
- Winkler, J. D., Twenter, B. M., & Gend, T. (2012).
- Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. Beaudry Research Group.
- Barros, M. T., & Phillips, E. M. (2009).
- Huang, X., et al. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry.
- Rostom, S. A. F. (2025).
- Winkler, J. D., Twenter, B. M., & Gend, T. (2012).
- Huang, X., et al. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. The Royal Society of Chemistry.
- Winkler, J. D., et al. (2025). Synthesis of 1-substituted phenazines as novel antichlamydial agents.
- Guidechem. (2024). Phenazine Synthesis.
- Wang, Y., et al. (2021).
- Lee, S., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC.
- Rostom, S. A. F., et al. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed.
- Abdel-Wahab, B. F., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. MDPI.
- Benchchem. (2025). Application Notes and Protocols: N-(4-chlorophenyl)-1-phenylethanimine in the Synthesis of Heterocyclic Compounds.
- ChemScene. 1-(4-Chlorophenyl)-1-phenylhydrazine.
- Amanote Research. (PDF) N-N Bond Cleavage of 1-Chlorophthalazine by the.
- Google Patents. (2008). CN101157634A - Method for preparing 4-chlorine phenylhydrazine.
- CymitQuimica. CAS 1073-69-4: (4-Chlorophenyl)hydrazine.
- Organic Chemistry Portal. Synthesis of N-Heterocycles.
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- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- Buncel, E., & Onyido, I. (1998). Acid-catalysed disproportionation and benzidine rearrangement of phenylhydrazinopyridines: reaction pathways, kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2024). 30.5: Cycloaddition Reactions.
- Wikipedia. 1,3-Dipolar cycloaddition.
- Aly, A. A., & Gomaa, M. A. M. (2005).
- Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.
- Dayalan, A., et al. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
- Organic Syntheses Procedure. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then.
- Hussaini, S., et al. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI.
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- Google Patents. (2014). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
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- Hill, C. L., Sambor, M., & Wipf, P. Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. ChemRxiv.
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- PubChem. (4-Chlorophenyl)hydrazine.
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed N-arylation of Phenylhydrazine with 4-Chlorobenzene
Abstract
This document provides a comprehensive guide for the N-arylation of phenylhydrazine with 4-chlorobenzene, a key transformation for the synthesis of 1-(4-chlorophenyl)-2-phenylhydrazine and its derivatives. These structures are pivotal intermediates in the development of pharmaceuticals and agrochemicals.[1] This protocol details a robust and reproducible method based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] The guide delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and offers insights into troubleshooting and optimization.
Introduction: The Significance of N-Aryl Hydrazines
N-aryl hydrazines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles. Their importance is underscored by their prevalence in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] The traditional synthesis of aryl hydrazines often involves the diazotization of anilines followed by reduction, a process that can generate hazardous intermediates and significant waste.[1]
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a more efficient and general method for the synthesis of aryl amines, offering a powerful alternative for the construction of C-N bonds.[2] However, the application of this methodology to hydrazine derivatives presents unique challenges, including the potential for side reactions and issues with regioselectivity due to the presence of two nucleophilic nitrogen atoms.[4] This protocol addresses these challenges by providing a carefully optimized procedure for the selective mono-arylation of phenylhydrazine with 4-chlorobenzene.
Reaction Mechanism and the Role of Key Reagents
The N-arylation of phenylhydrazine with 4-chlorobenzene proceeds via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-chlorobenzene), forming a Pd(II) intermediate.
-
Ligand Association and Deprotonation: The hydrazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated hydrazine to form a hydrazido complex. Kinetic studies suggest that this deprotonation of the hydrazine bound to the arylpalladium(II) chloride complex can be the rate-limiting step.[1]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the N-aryl hydrazine product and regenerates the active Pd(0) catalyst.[4][5]
To ensure the success of this reaction, the careful selection of the catalyst, ligand, and base is paramount.
-
Palladium Precatalyst: A suitable Pd(0) source is essential to initiate the catalytic cycle.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[4][6] They also play a role in preventing catalyst decomposition and influencing the regioselectivity of the reaction. For the N-arylation of hydrazines, ligands like X-Phos have been shown to be effective.[4]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the hydrazine. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).[7]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the N-arylation of phenylhydrazine with 4-chlorobenzene.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| Phenylhydrazine | Reagent grade, ≥97% |
| 4-Chlorobenzene | Reagent grade, ≥99% |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade |
| X-Phos | Ligand, ≥98% |
| Sodium tert-butoxide (NaOtBu) | Reagent grade, ≥97% |
| Toluene | Anhydrous, ≥99.8% |
| Schlenk flask | 50 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Inert gas supply (Argon or Nitrogen) | High purity |
| Standard laboratory glassware | |
| Thin Layer Chromatography (TLC) supplies | Silica gel plates |
| Column chromatography supplies | Silica gel |
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL Schlenk flask, under an inert atmosphere of argon or nitrogen, combine palladium(II) acetate (0.02 mmol, 1 mol%), X-Phos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).
-
Addition of Reactants: To the flask, add 4-chlorobenzene (2.0 mmol, 1.0 equiv.) and phenylhydrazine (2.4 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chlorobenzene) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-(4-chlorophenyl)-2-phenylhydrazine.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the N-arylation of phenylhydrazine.
Data Presentation and Expected Results
The following table summarizes the key reaction parameters and expected outcomes.
| Parameter | Value | Expected Outcome |
| Phenylhydrazine (equiv.) | 1.2 | Ensures complete consumption of the limiting reagent. |
| 4-Chlorobenzene (equiv.) | 1.0 | Limiting reagent. |
| Pd(OAc)₂ (mol%) | 1 | Efficient catalysis. |
| X-Phos (mol%) | 2 | Promotes high catalytic activity and selectivity. |
| NaOtBu (equiv.) | 1.4 | Effective deprotonation of the hydrazine. |
| Solvent | Toluene | High boiling point suitable for the reaction temperature. |
| Temperature (°C) | 100 | Provides sufficient energy for the reaction to proceed. |
| Reaction Time (h) | 4-12 | Varies depending on substrate and catalyst efficiency. |
| Yield | Moderate to good yields (60-85%) |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a more active pre-catalyst.
-
Inefficient Base: The quality of the base is crucial. Use freshly opened or properly stored sodium tert-butoxide.
-
Oxygen Contamination: The reaction is sensitive to oxygen. Ensure a properly inert atmosphere is maintained throughout the reaction.
-
-
Formation of Side Products:
-
Diarylation: The formation of 1,1-diarylhydrazines can be a side reaction.[1] Using a slight excess of the hydrazine can help to minimize this. The choice of a bulky ligand also disfavors diarylation.
-
Decomposition: Phenylhydrazine can be unstable at high temperatures. Avoid unnecessarily long reaction times.
-
-
Regioselectivity:
Conclusion
This application note provides a detailed and reliable protocol for the N-arylation of phenylhydrazine with 4-chlorobenzene using a palladium-catalyzed Buchwald-Hartwig amination. By carefully following the outlined procedures and considering the provided insights, researchers can successfully synthesize the target 1-(4-chlorophenyl)-2-phenylhydrazine, a valuable intermediate for further synthetic transformations in drug discovery and materials science.
References
-
Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society. [Link]
-
Austin Publishing Group. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Drug and Development. [Link]
-
Soulé, J.-F., et al. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, Z., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]
-
Zhang, Z., et al. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett. [Link]
-
ResearchGate. (n.d.). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine | Request PDF. [Link]
-
Beilstein Journals. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. [Link]
-
PubMed. (2023). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Hartwig, J. F., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition. [Link]
Sources
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- 8. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Copper-Catalyzed N-Arylation of Hydrazine with Aryl Boronic Acids
Aryl hydrazines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. They serve as critical intermediates in the synthesis of indispensable heterocyclic scaffolds such as indoles, pyrazoles, and carbazoles.[1] Traditional synthetic routes to these compounds often involve harsh conditions or multi-step procedures. The advent of transition metal-catalyzed cross-coupling has revolutionized C-N bond formation, and the copper-catalyzed coupling of aryl boronic acids with hydrazine, a variant of the Chan-Lam coupling, has emerged as a particularly powerful and practical methodology.[2][3]
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the copper-catalyzed cross-coupling of aryl boronic acids with hydrazine. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven and self-validating experimental protocol for the synthesis of 1,1-diaryl hydrazines, explore the reaction's scope, and provide a troubleshooting guide. This method is distinguished by its operational simplicity, mild reaction conditions, and broad functional group tolerance, often proceeding under ligand-free conditions in the presence of air.[4][5]
The Underlying Chemistry: Mechanism and Rationale
The copper-catalyzed N-arylation of hydrazine with aryl boronic acids is a specific application of the broader Chan-Lam C-X coupling reaction.[2] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig coupling, which require strictly anhydrous and anaerobic conditions, the Chan-Lam reaction is often promoted by atmospheric oxygen and can be performed in an open flask, making it highly accessible.[3][6]
The catalytic cycle, while subject to ongoing mechanistic investigation, is generally understood to proceed through the key steps outlined below. The process is initiated by a Cu(II) salt, which is believed to be the active catalytic species.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation of hydrazine.
Causality Behind the Steps:
-
Transmetalation: The aryl group from the aryl boronic acid is transferred to the Cu(II) center to form an aryl-copper(II) intermediate. This is a crucial step where the carbon source is introduced to the catalyst.[7]
-
Coordination and Oxidation: Hydrazine (or an aryl hydrazine intermediate) coordinates to the aryl-copper(II) species. The exact mechanism is complex, but it is proposed that this intermediate is oxidized to a transient Cu(III) complex. Atmospheric oxygen often serves as the terminal oxidant in this process, which is a hallmark of the Chan-Lam reaction.[3][6]
-
Reductive Elimination: The key C-N bond-forming step occurs via reductive elimination from the Cu(III) center. The aryl group and the nitrogen nucleophile couple to form the arylated product, and the copper is reduced from Cu(III) to Cu(I).[3]
-
Catalyst Regeneration: The resulting Cu(I) species is re-oxidized back to the active Cu(II) state by oxygen, completing the catalytic cycle.
This reaction is frequently performed without an added ligand or base, which simplifies the procedure significantly.[5] The absence of a strong base makes the reaction tolerant to a wide variety of sensitive functional groups that might not survive more traditional conditions.
Experimental Protocol: Synthesis of 1,1-Diphenylhydrazine
This protocol details a reliable, ligand-free method for synthesizing a symmetric 1,1-diaryl hydrazine. It is designed to be self-validating through clear procedural steps and expected outcomes.
Materials and Equipment
-
Reagents: Phenylboronic acid, Hydrazine hydrate (~64%), Copper(II) acetate (Cu(OAc)₂), Methanol (MeOH), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1,1-diaryl hydrazine.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (2.0 mmol, 1.0 equiv), copper(II) acetate (0.1 mmol, 5 mol%), and methanol (10 mL). Stir the resulting suspension at room temperature for 5 minutes.
-
Addition of Hydrazine: To the stirring suspension, add hydrazine hydrate (1.0 mmol, 0.5 equiv) dropwise via syringe. The reaction is often run with an excess of the boronic acid to drive the formation of the diaryl product.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath. Allow the reaction to stir vigorously at this temperature. The reaction is typically complete within 6-12 hours.
-
Monitoring the Reaction: Progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. Spot the reaction mixture against the starting phenylboronic acid. The product, 1,1-diphenylhydrazine, is less polar than the boronic acid.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the methanol using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). The bicarbonate wash removes unreacted boronic acid and copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc/Hexane).
-
Characterization: Combine the pure fractions and remove the solvent to yield 1,1-diphenylhydrazine. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[5]
Substrate Scope, Performance, and Limitations
A key advantage of this copper-catalyzed methodology is its broad substrate scope. A wide range of aryl boronic acids, including those with both electron-donating and electron-withdrawing substituents, are well-tolerated, affording the corresponding symmetric diaryl hydrazines in moderate to excellent yields.[1][4]
| Entry | Aryl Boronic Acid Substituent | Typical Yield (%) | Comments |
| 1 | 4-Methoxy (Electron-Donating) | 85-95% | Electron-donating groups generally lead to high yields. |
| 2 | 4-Methyl (Electron-Donating) | 88-96% | Similar high reactivity as other electron-rich substrates. |
| 3 | H (Unsubstituted) | 80-90% | Serves as the benchmark for the reaction. |
| 4 | 4-Fluoro (Electron-Withdrawing) | 75-85% | Halogens are well-tolerated. |
| 5 | 4-Chloro (Electron-Withdrawing) | 70-80% | Yields remain good with moderately deactivating groups. |
| 6 | 3-Nitro (Strongly Deactivating) | 50-65% | Strongly electron-withdrawing groups can reduce reaction efficiency. |
| 7 | 2-Methyl (Sterically Hindered) | 60-70% | Ortho-substituents can lower the yield due to steric hindrance.[8] |
Functional Group Tolerance: This method demonstrates good chemoselectivity, minimizing side reactions like over-arylation or polymerization that can be problematic with free hydrazine.[1][4] It is compatible with functional groups such as ethers, halides, and alkyl chains.
Limitations:
-
Steric Hindrance: As noted, aryl boronic acids with bulky ortho-substituents may react more slowly and result in lower yields.[8]
-
Unsymmetrical Hydrazines: While this protocol is optimized for producing symmetrical 1,1-diaryl hydrazines, the synthesis of unsymmetrical (Ar-NH-NH-Ar') or mono-arylated (Ar-NH-NH₂) products requires careful control of stoichiometry and potentially the use of protecting groups, representing a greater synthetic challenge.[9]
-
Heteroaryl Boronic Acids: While some heteroaryl boronic acids are compatible, others can be challenging due to catalyst inhibition or instability. This may require specific optimization of reaction conditions.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity Cu(OAc)₂. 2. Ensure boronic acid is dry and not decomposed (deboronation can occur on storage). 3. Increase reaction time and monitor by TLC. If no progress, incrementally increase the temperature. |
| Formation of Multiple Products | 1. Over-arylation or side reactions. 2. Homocoupling of boronic acid (biphenyl formation). | 1. Carefully control the stoichiometry (boronic acid:hydrazine ratio). 2. Ensure the reaction is not overheated. Consider adding a mild base like pyridine, which can sometimes suppress homocoupling.[8] |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Boronic acid or its anhydride is streaking on the column. | 1. Adjust the eluent system for column chromatography (try different solvent systems or gradients). 2. Ensure the aqueous NaHCO₃ wash during work-up was thorough to remove acidic impurities before chromatography. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Presence of moisture. 3. Inconsistent heating. | 1. Use reagents from a reliable source. 2. Although the reaction tolerates air, using anhydrous solvents can improve reproducibility. 3. Use an oil bath with a temperature controller for stable heating. |
Conclusion
The copper-catalyzed cross-coupling of aryl boronic acids with hydrazine is a robust, efficient, and highly practical method for the synthesis of aryl hydrazines, particularly valuable 1,1-diaryl hydrazine derivatives. Its operational simplicity, mild conditions, and tolerance for a wide array of functional groups make it a superior alternative to many traditional methods. This protocol provides a reliable foundation for researchers to access these important chemical building blocks, enabling further innovation in drug discovery and materials science.
References
-
Felekari, D. (2026). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Chemical Methodologies, 10(1), 30-39. [Link]
-
Felekari, D. (2025). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. ResearchGate. [Link]
-
Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-19. [Link]
-
ChemInform Abstract. (2010). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. ChemInform, 38(29). [Link]
-
Felekari, D. (2025). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. organic-chemistry.org. [Link]
-
Deng, L., et al. (2024). An aerobic copper-catalyzed multi-component reaction strategy for N′,N′-diaryl acylhydrazine synthesis: reactions and mechanism. Organic Chemistry Frontiers, 11(4), 1132-1139. [Link]
-
Chan–Lam C–X Coupling Reaction. (2017). ResearchGate. [Link]
-
Ma, D., et al. (2015). Copper-Catalyzed Coupling of N-Acyl-N'-Substituted Hydrazines with (Hetero)aryl Chlorides/Bromides. Organic Letters, 17(20), 10588-10593. [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. [Link]
-
Chandrasekhar, S., et al. (2005). Copper salt catalyzed addition of arylboronic acids to azodicarboxylates. Tetrahedron Letters, 46(42), 7241-7243. [Link]
-
Buchwald, S. L., et al. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803-3805. [Link]
-
Ma, D., et al. (2024). Copper-Catalyzed One-Pot Protocol for Reductive N-Arylation of Nitroarenes with (Hetero)aryl Chlorides in Water. Organic Letters. [Link]
-
Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Chemistry Portal. [Link]
-
Minteer, S. D., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4749-4753. [Link]
-
Biscoe, M. R., et al. (2017). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides. The Royal Society of Chemistry. [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077-2079. [Link]
-
Driver, T. G., et al. (2021). Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. ACS Catalysis, 11(20), 12417-12422. [Link]
-
Guy, R. K., et al. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(13), 2019-2022. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. chemmethod.com [chemmethod.com]
- 5. chemmethod.com [chemmethod.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols [organic-chemistry.org]
- 9. kirj.ee [kirj.ee]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Optimized Condensation of 1,1-Diarylhydrazines with Ketones
Abstract & Strategic Context
The condensation of 1,1-diarylhydrazines (e.g., 1,1-diphenylhydrazine) with ketones is a critical intermediate step in the synthesis of N-aryl indoles via the Fischer Indole Synthesis and in the creation of hole-transporting materials for optoelectronics.
Unlike simple monosubstituted hydrazines (e.g., phenylhydrazine), 1,1-diarylhydrazines present unique synthetic challenges :
-
Reduced Nucleophilicity: The adjacent nitrogen lone pair is delocalized into two aromatic rings, significantly lowering the nucleophilicity of the terminal amine.
-
Steric Hindrance: The bulky diaryl motif impedes attack on sterically congested ketones.
-
Oxidative Instability: 1,1-Diarylhydrazines are prone to oxidation to tetrazenes if mishandled.
This guide provides an optimized, self-validating protocol designed to overcome these kinetic barriers while minimizing side reactions.
Mechanistic Insight & Critical Variables
To optimize the reaction, one must control the equilibrium between the carbinolamine intermediate and the hydrazone product .
Reaction Pathway
The reaction proceeds via acid-catalyzed nucleophilic attack followed by dehydration. Because 1,1-diarylhydrazines are weak nucleophiles, acid catalysis is mandatory , but an excess of strong acid can protonate the hydrazine (rendering it non-nucleophilic).
Figure 1: Mechanistic pathway highlighting the dehydration step as the thermodynamic driver.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 (Ketone : Hydrazine) | Slight excess of hydrazine drives conversion; 1,1-diarylhydrazines are difficult to separate from product if used in large excess. |
| Catalyst | Acetic Acid (AcOH) or p-TSA | AcOH is sufficient for reactive ketones. p-Toluenesulfonic acid (p-TSA) is required for hindered substrates or when water removal is active. |
| Solvent | Ethanol (EtOH) or Toluene | EtOH for standard protocols (solubility). Toluene for azeotropic water removal (Dean-Stark) in difficult cases. |
| Reagent Form | Free Base vs. HCl Salt | The HCl salt is stable but must be buffered (e.g., NaOAc) in situ to release the nucleophilic free base. |
Experimental Protocols
Method A: Standard Protic Conditions (General Purpose)
Best for: Cyclohexanones, methyl ketones, and unhindered substrates.
Reagents:
-
Ketone (10 mmol)
-
1,1-Diphenylhydrazine Hydrochloride (11 mmol)
-
Sodium Acetate (NaOAc) (12 mmol) – Crucial for neutralizing the HCl salt.
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,1-diphenylhydrazine hydrochloride and NaOAc in Absolute Ethanol. Stir for 10 minutes at room temperature to generate the free base (solution may darken slightly).
-
Addition: Add the Ketone followed by Glacial Acetic Acid.
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
-
QC Check: Monitor by TLC (eluent: 10% EtOAc/Hexane). The hydrazine spot (polar, stains with PMA) should disappear.
-
-
Workup:
-
Cool to 0°C (ice bath). The hydrazone often crystallizes out.
-
If solid: Filter and wash with cold cold ethanol.
-
If oil: Evaporate solvent, redissolve in Et2O, wash with water (to remove salts), dry over MgSO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography, as silica can sometimes induce hydrolysis.
Method B: Azeotropic Dehydration (For Difficult Substrates)
Best for: Sterically hindered ketones (e.g., camphor), electron-poor ketones, or large-scale synthesis.
Reagents:
-
Ketone (10 mmol)
-
1,1-Diphenylhydrazine (Free base preferred) (11 mmol)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 mmol / 5 mol%)
-
Solvent: Toluene (50 mL)
Procedure:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Combine Ketone, Hydrazine, and p-TSA in Toluene.
-
Reflux: Heat to vigorous reflux (110°C). Monitor water collection in the trap.
-
Endpoint: Reaction is complete when water evolution ceases (typically 3–6 hours).
-
-
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO3 (to remove p-TSA) and brine.
-
Isolation: Dry organic layer (Na2SO4) and evaporate.
Troubleshooting & Decision Logic
Use this workflow to determine the correct corrective action if yields are low.
Figure 2: Troubleshooting logic for optimization of hydrazone formation.
Common Pitfalls
-
"The reaction turned black": 1,1-diarylhydrazines are sensitive to air oxidation. Always purge solvents with Nitrogen/Argon before heating.
-
"Product is an oil that won't crystallize": N,N-diarylhydrazones are often low-melting solids. Triturate with cold pentane or methanol to induce crystallization.
-
"Hydrolysis on Silica": When purifying via column chromatography, add 1% Triethylamine to the eluent to neutralize the acidity of the silica gel, preventing reversal of the reaction.
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 63(4), 373–401. Link
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
-
Simoneau, C. A., & Ganem, B. (2008).[3] "A three-component Fischer indole synthesis." Nature Protocols, 3, 1249–1252.[3] Link
Sources
Troubleshooting & Optimization
purification methods for 1,1-diarylhydrazines from reaction mixtures
Welcome to the technical support guide for the purification of 1,1-diarylhydrazines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. The following sections provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
Introduction: The Challenge of Purity
1,1-Diarylhydrazines are crucial building blocks in medicinal chemistry and materials science. Their synthesis, often achieved through metal-catalyzed cross-coupling reactions, can yield complex reaction mixtures.[1][2] Achieving high purity is paramount, as residual starting materials, byproducts, or catalyst residues can interfere with subsequent reactions and compromise the integrity of final compounds. This guide explains the causality behind experimental choices to help you navigate the purification process effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,1-diarylhydrazine reaction mixture?
A: The impurity profile is highly dependent on the synthetic route. For common copper or palladium-catalyzed N-arylation reactions, you should anticipate:
-
Unreacted Starting Materials: Residual aryl boronic acids, aryl halides, and hydrazine hydrate.[1][3]
-
Homocoupling Products: Biaryl compounds formed from the coupling of two aryl partners.
-
Mono-arylated Hydrazine: The intermediate product, 1-arylhydrazine, if the reaction did not go to completion.
-
Over-arylation Products: In some cases, tri- or tetra-arylhydrazines can form, though this is less common for 1,1-disubstitution methods.[1][3]
-
Catalyst Residues: Traces of copper or palladium salts.
-
Oxidation Products: 1,1-Diarylhydrazines can be susceptible to oxidation, leading to the formation of corresponding azobenzenes, especially upon exposure to air during workup or chromatography.[4]
Q2: Which primary purification method is generally recommended for 1,1-diarylhydrazines?
A: Flash column chromatography on silica gel is the most widely reported and effective method for the initial cleanup of crude reaction mixtures.[3] It is highly versatile for separating the desired product from both more polar (e.g., hydrazine salts, baseline impurities) and less polar (e.g., biaryl byproducts) contaminants. For achieving analytical purity, chromatography is often followed by recrystallization.
Q3: How can I monitor the purification process effectively?
A: Thin-Layer Chromatography (TLC) is an indispensable tool. It should be used to:
-
Monitor Reaction Progress: Track the consumption of starting materials and the formation of the product.
-
Optimize Chromatography Conditions: Screen for a solvent system (mobile phase) that provides good separation between your product and major impurities. An ideal Rf (retention factor) for the product is typically between 0.2 and 0.4.
-
Analyze Column Fractions: Check the purity of fractions collected from the column to decide which ones to combine.
Q4: Are 1,1-diarylhydrazines generally stable? What precautions should I take during purification?
A: Stability can vary based on the aryl substituents. As a general rule, they can be sensitive to both air and acidic conditions.[3][5]
-
Air-Sensitivity: Some derivatives are prone to oxidation. It is good practice to concentrate purified fractions under reduced pressure without excessive heating and to store the final product under an inert atmosphere (e.g., nitrogen or argon).
-
Acid-Sensitivity: Standard silica gel is slightly acidic and can cause degradation of sensitive products on the column. If you observe streaking on TLC or significant product loss during chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: My 1,1-diarylhydrazine product is a persistent oil and will not crystallize.
-
Potential Cause 1: Residual Solvent. Even trace amounts of solvent can inhibit crystal lattice formation.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable).
-
-
Potential Cause 2: Presence of Impurities. Oily impurities can act as "anti-solvents" for crystallization.
-
Solution A (Trituration): This is a highly effective technique. Add a small amount of a cold, non-polar solvent in which your product is poorly soluble (e.g., n-hexane, pentane, or diethyl ether).[6] Stir the oil vigorously with a spatula or stir bar. This often induces crystallization by "washing" away the impurities that keep it an oil, or by providing the mechanical energy for nucleation.[6]
-
Solution B (Re-purification): If trituration fails, the impurity level may be too high. Re-purify the material by column chromatography, paying close attention to collecting very narrow fractions around the main product spot.
-
Problem 2: My product is decomposing during silica gel chromatography.
-
Potential Cause: Acidity of Silica Gel. The Lewis acid sites on the silica surface can catalyze the degradation of electron-rich or acid-labile 1,1-diarylhydrazines.
-
Solution A (Neutralize the Silica): Prepare a slurry of silica gel in your column solvent and add 1-2% triethylamine (or another volatile base like pyridine). This will neutralize the acidic sites. Let the slurry stand for an hour before packing the column. Remember to also add the same percentage of base to your mobile phase.[6]
-
Solution B (Use a Different Adsorbent): Consider using neutral or basic alumina as the stationary phase. Note that the elution order of compounds may differ from silica gel, so you must re-optimize your mobile phase using TLC with alumina plates.
-
Solution C (Work Quickly): Minimize the time your compound spends on the column. Use a slightly more polar solvent system to hasten elution and apply positive pressure (flash chromatography) to speed up the flow rate.
-
Problem 3: An impurity is co-eluting with my product during column chromatography.
-
Potential Cause: Similar Polarity. The product and impurity have very similar affinities for the stationary phase in the chosen solvent system.
-
Solution A (Optimize Mobile Phase):
-
Change Polarity: Systematically test solvent systems with different polarities. For a standard hexane/ethyl acetate system, try varying the ratio in small increments (e.g., 9:1, 8.5:1.5, 8:2).[3]
-
Change Solvent Composition: Introduce a different solvent to alter the selectivity. For example, substitute ethyl acetate with dichloromethane or a small amount of methanol. This changes the specific solvent-solute interactions and can often resolve overlapping spots.
-
-
Solution B (Gradient Elution): Start with a less polar mobile phase to elute the non-polar impurities, then gradually increase the polarity of the solvent mixture during the run to elute your product, leaving more polar impurities behind.
-
Solution C (Recrystallization): If the co-eluting impurity is present in a small amount, crystallization is often the best solution. Find a solvent system where your product has high solubility when hot and low solubility when cold, while the impurity remains in the cold mother liquor.
-
Experimental Protocols & Data
General Workflow for Purification
The logical flow from a crude reaction mixture to a purified 1,1-diarylhydrazine is illustrated below.
Sources
stability of 1-(4-Chlorophenyl)-1-phenylhydrazine in air and light
Welcome to the technical support center for 1-(4-Chlorophenyl)-1-phenylhydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability in the presence of air and light. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Arylhydrazine Stability
1-(4-Chlorophenyl)-1-phenylhydrazine, like many of its arylhydrazine counterparts, is a powerful synthetic intermediate, most notably in the Fischer indole synthesis. However, its utility is intrinsically linked to its chemical stability. The hydrazine moiety is susceptible to oxidation by atmospheric oxygen (autoxidation) and degradation by light, processes that can compromise its purity and reactivity. Understanding the mechanisms behind this instability is the first step toward mitigating its effects.
Exposure to air and light initiates a cascade of radical reactions. The process generally begins with the formation of a phenylhydrazyl radical and superoxide radical. These reactive intermediates can then participate in a complex series of propagation steps, leading to the formation of various byproducts, including phenyldiazene and benzenediazonium ions.[1] This degradation is often visually indicated by a color change, with the compound turning from a pale yellow or off-white solid to a darker red or brown oil.[2]
This guide will provide you with the necessary knowledge to handle, store, and utilize 1-(4-Chlorophenyl)-1-phenylhydrazine effectively, minimizing degradation and maximizing its performance in your synthetic applications.
Frequently Asked Questions (FAQs)
Q1: My solid 1-(4-Chlorophenyl)-1-phenylhydrazine has turned from off-white to a reddish-brown color upon storage. Is it still usable?
A1: A reddish-brown coloration is a clear indicator of degradation, primarily due to air oxidation.[2] The colored species are likely a mixture of oxidation byproducts. For reactions that are sensitive to impurities or require precise stoichiometry, using the discolored reagent is not recommended as it may lead to lower yields and the formation of side products. For less sensitive applications, its use might be attempted, but with the expectation of compromised results. The best practice is to use a fresh, pure supply of the reagent.
Q2: Why is it critical to store 1-(4-Chlorophenyl)-1-phenylhydrazine under an inert atmosphere?
A2: Storing this compound under an inert atmosphere, such as nitrogen or argon, is crucial to prevent autoxidation.[3] Atmospheric oxygen can initiate a radical chain reaction with the hydrazine, leading to its decomposition.[1] By replacing the oxygen in the storage container with an inert gas, you significantly slow down this degradation pathway, preserving the compound's purity and reactivity for a longer period.
Q3: Can I prepare a stock solution of 1-(4-Chlorophenyl)-1-phenylhydrazine in a solvent like ethanol for later use?
A3: Preparing stock solutions of 1-(4-Chlorophenyl)-1-phenylhydrazine is generally discouraged due to its instability in solution, especially when exposed to air and light. If a solution must be prepared, it should be done immediately before use. The solvent should be deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes. The solution should be prepared in a flask under a positive pressure of inert gas and protected from light by wrapping the flask in aluminum foil. Do not store the solution for extended periods.
Q4: I am using 1-(4-Chlorophenyl)-1-phenylhydrazine in a Fischer indole synthesis, and my yields are consistently low. Could reagent stability be the issue?
A4: Yes, the stability of the arylhydrazine is a critical factor in the success of the Fischer indole synthesis.[4][5] If the hydrazine has degraded, the effective concentration of the starting material is lower, which will naturally lead to reduced yields. Furthermore, the degradation byproducts can potentially interfere with the reaction mechanism, leading to the formation of unwanted side products. Always ensure you are using a high-purity, properly stored sample of 1-(4-Chlorophenyl)-1-phenylhydrazine for this reaction.
Q5: Are there more stable alternatives or salt forms of 1-(4-Chlorophenyl)-1-phenylhydrazine?
A5: Yes, arylhydrazines are often more stable as their hydrochloride salts. The protonation of the hydrazine nitrogen reduces its susceptibility to oxidation.[6] If your reaction conditions are compatible with the use of a salt (e.g., if the free base can be generated in situ), using the hydrochloride salt of 1-(4-Chlorophenyl)-1-phenylhydrazine can be an excellent strategy to improve storage and handling stability.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Rapid Color Change of Solution During Reaction Setup
-
Symptom: Your solution of 1-(4-Chlorophenyl)-1-phenylhydrazine in an organic solvent rapidly turns yellow, orange, or red before the addition of other reagents.
-
Likely Cause: This is a classic sign of rapid oxidation, likely due to the presence of dissolved oxygen in your solvent and/or exposure to ambient light.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Problem 2: Low or No Yield in Fischer Indole Synthesis
-
Symptom: You are performing a Fischer indole synthesis with 1-(4-Chlorophenyl)-1-phenylhydrazine and an appropriate carbonyl partner, but you observe low yields of the desired indole product or a complex mixture of byproducts.
-
Likely Causes:
-
Degradation of the 1-(4-Chlorophenyl)-1-phenylhydrazine starting material.
-
Sub-optimal reaction conditions (acid catalyst, temperature, solvent).
-
Instability of the intermediate hydrazone.
-
-
Solutions:
-
Verify Reagent Quality: Before starting, check the appearance of your solid 1-(4-Chlorophenyl)-1-phenylhydrazine. If it is discolored, obtain a fresh batch.
-
Inert Atmosphere is Key: Conduct the entire reaction under a positive pressure of nitrogen or argon. This includes the initial dissolution of the hydrazine and the subsequent reaction steps.
-
Optimize Reaction Conditions: The choice of acid catalyst (e.g., HCl, H2SO4, polyphosphoric acid, or a Lewis acid like ZnCl2) can significantly impact the reaction.[4] A systematic optimization of the acid, temperature, and reaction time may be necessary.
-
Consider In Situ Hydrazone Formation: Instead of isolating the intermediate hydrazone, which can also be unstable, consider a one-pot procedure where the hydrazone is formed and then cyclized without isolation.[4]
-
Experimental Protocol: Handling and Use in a Fischer Indole Synthesis
This protocol provides a step-by-step method for the synthesis of an indole, incorporating best practices for handling unstable 1-(4-Chlorophenyl)-1-phenylhydrazine.
Objective: To synthesize 2-phenyl-1H-indole-5-carbonitrile from 1-(4-Chlorophenyl)-1-phenylhydrazine and acetophenone.
Materials:
-
1-(4-Chlorophenyl)-1-phenylhydrazine (high purity, stored under argon)
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Anhydrous toluene (deoxygenated)
-
Argon or Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Inert Atmosphere Setup: Assemble your glassware (a two-necked round-bottom flask with a condenser and a gas inlet) and flame-dry it under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of argon or nitrogen.
-
Solvent Deoxygenation: Sparge anhydrous toluene with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Reagent Addition:
-
Under a positive flow of inert gas, add polyphosphoric acid (e.g., 10 g) to the reaction flask.
-
In a separate flask, also under an inert atmosphere, dissolve 1-(4-Chlorophenyl)-1-phenylhydrazine (e.g., 2.19 g, 10 mmol) in deoxygenated anhydrous toluene (20 mL).
-
Add acetophenone (e.g., 1.20 g, 10 mmol) to the hydrazine solution.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the hydrazone.
-
Transfer the hydrazone solution via cannula to the flask containing the polyphosphoric acid.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table
| Parameter | Recommendation / Observation | Rationale |
| Storage Condition | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, amber glass container. | Minimizes thermal degradation and protects from air and light, which cause oxidative and photodegradation.[7] |
| Appearance (Pure) | Off-white to pale yellow solid. | The conjugated system of the molecule gives it a slight color. |
| Appearance (Degraded) | Yellow to reddish-brown oil or solid. | Indicates the formation of colored oxidation byproducts.[2] |
| Handling | Handle in a well-ventilated area or fume hood, under an inert atmosphere. Avoid creating dust. | The compound is toxic and an irritant. An inert atmosphere prevents degradation during handling.[1] |
| Solvent Preparation | Use freshly deoxygenated solvents for preparing solutions. | Removes dissolved oxygen, a key initiator of the degradation process. |
| Incompatible Materials | Strong oxidizing agents, strong acids, metal oxides. | As a reducing agent, it can react vigorously or even ignite when in contact with strong oxidizers.[6] |
Proposed Degradation Pathway
The degradation of 1-(4-Chlorophenyl)-1-phenylhydrazine in the presence of air (O₂) and light (hν) is a complex radical process. While a definitive pathway for this specific molecule is not extensively published, a plausible mechanism can be constructed based on the known chemistry of phenylhydrazine.
Caption: Proposed degradation pathway of 1-(4-Chlorophenyl)-1-phenylhydrazine.
References
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Itano, H. A., & Mannen, S. (1976). Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Biochemistry, 15(23), 5121–5126. [Link]
-
Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]
- Gryglewski, R. J., & Szczeklik, A. (1977). Phenylhydrazine-induced haemolysis: a model for studying antioxidant drug action. Acta Biologica et Medica Germanica, 36(5-6), 833-839.
-
Krusic, P. J., & Fagan, P. J. (1981). Electron spin resonance study of the autoxidation of phenylhydrazones. Journal of the American Chemical Society, 103(8), 2121–2125. [Link]
-
Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Smenton, A. L., & Beeson, T. D. (2014). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 79(18), 8823-8833. [Link]
-
Al-Jalal, N., Al-Awadi, N. A., Ibrahim, M. R., & Elnagdi, M. H. (2011). The Photochemistry of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Molecules, 16(10), 8334-8342. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Autoxidation of Hydrazones. Some New Insights. Retrieved from [Link]
- Bauld, N. L. (2005). Radical-ions in organic synthesis. Wiley-VCH.
- Exner, O. (1969). Basicity of hydrazines.
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- 7. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yields in N,N-Diarylhydrazine Synthesis
Welcome to the technical support center for the synthesis of N,N-diarylhydrazines. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the palladium-catalyzed synthesis of these valuable compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues in your experimental work.
Initial Diagnosis: A General Troubleshooting Workflow
Before diving into specific issues, it's helpful to approach the problem systematically. A low yield can stem from multiple factors, from reagent quality to subtle mechanistic hurdles. The following workflow provides a logical sequence for diagnosing the root cause of poor reaction performance.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagent and Reaction Setup Issues
Question 1: My reaction shows no conversion of starting materials. What are the most common "activation" issues?
Answer: A complete lack of reactivity often points to a fundamental problem with one of the core components required to initiate the catalytic cycle.
-
Inactive Palladium Precursor: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precursor like Pd(OAc)₂ or a pre-formed complex. If your Pd(II) source is old or has been improperly stored, it may fail to reduce to the active Pd(0) state.
-
Action: Open a new bottle of the palladium precursor. Consider using a pre-catalyst that more readily forms the active Pd(0) species.
-
-
Atmosphere Control: The catalytic cycle is sensitive to oxygen, which can oxidize the electron-rich phosphine ligands and the Pd(0) catalyst, rendering them inactive.
-
Action: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox for the addition of all reagents. Degas your solvent thoroughly before use by sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Water Content: While trace amounts of water can sometimes be beneficial by aiding the reduction of Pd(II) to Pd(0) and improving base solubility, excess water is detrimental.[1]
-
Action: Use anhydrous solvents. Dry your hydrazine starting material if it is a hydrate and ensure your base is anhydrous, especially hygroscopic ones like K₃PO₄.
-
Question 2: I'm using an aryl chloride, and the reaction is extremely sluggish. Why?
Answer: The oxidative addition of the aryl halide to the Pd(0) center is a critical step in the catalytic cycle. The reactivity of aryl halides follows the general trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2] Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond.
-
Causality: Breaking the C-Cl bond is the highest energy barrier in the oxidative addition step for these substrates. To overcome this, the catalyst system must be highly active.
-
Solution: For aryl chlorides, you must use a catalyst system specifically designed for this challenge. This typically involves:
-
Electron-Rich, Bulky Ligands: Use specialized dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[3][4] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition.
-
Stronger Bases: A strong base like Sodium tert-butoxide (NaOtBu) is often required to facilitate the deprotonation of the hydrazine complex, which is a key part of the catalytic cycle.[4]
-
Section 2: Catalyst System and Side Reactions
Question 3: My TLC/LCMS shows multiple spots, and my yield of the desired N,N-diarylhydrazine is low. What are the likely side products?
Answer: The formation of a complex mixture indicates that side reactions are competing with your desired C-N coupling. Key side products in this synthesis include:
-
Hydrodehalogenation: Your aryl halide is converted back to the corresponding arene (Ar-H). This occurs when a β-hydride elimination pathway competes with reductive elimination of the product.[3] This is often exacerbated by high temperatures or suboptimal ligand choice.
-
Azo Compound Formation: Aryl hydrazines can be oxidized to form symmetrical or non-symmetrical azobenzenes, especially if the reaction is not kept scrupulously free of oxygen.[1][5]
-
Diaryl Ether or Thioether Formation: If your substrate contains hydroxyl or thiol groups, they can compete with the hydrazine as nucleophiles under Buchwald-Hartwig conditions.[3]
-
Arylation at the "Wrong" Nitrogen: If you start with an N-arylhydrazine, arylation can sometimes occur at the already substituted nitrogen, leading to undesired isomers, although this is less common with bulky ligands that direct the reaction regioselectively.[1][5][6]
Question 4: How do I choose the right ligand and base for my specific substrates?
Answer: Ligand and base selection is the most critical parameter for optimization and is highly dependent on your specific aryl halide and hydrazine. There is no single "best" combination; it requires a mechanistic understanding.
-
The Role of the Ligand: The ligand's job is to stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination.
-
Steric Bulk: Bulky ligands (e.g., trialkylphosphines or biarylphosphines) accelerate the reductive elimination step, which is what releases your final product.[3] This is often the rate-limiting step. For sterically hindered substrates, a bulkier ligand is almost always required.[7]
-
Electron-Donating Ability: Electron-rich ligands make the palladium center more nucleophilic, which speeds up the oxidative addition of the aryl halide.[7]
-
-
The Role of the Base: The base's primary role is to deprotonate the coordinated hydrazine, making it a more potent nucleophile within the catalytic cycle.[8][9]
-
Strength and Solubility: Strong, non-coordinating bases like NaOtBu or LiHMDS are highly effective but are incompatible with base-sensitive functional groups like esters.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ are milder alternatives but may require higher temperatures or more active catalyst systems.[7] The solubility of the base is also crucial; an insoluble base can lead to slow and irreproducible reactions.[1]
-
| Parameter | Recommendation & Rationale |
| Aryl Halide | I, Br: Standard phosphine ligands may work. Cl, OTf: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos).[2] |
| Hydrazine | Sterically Hindered: Requires a bulkier ligand to promote reductive elimination.[7] |
| Base-Sensitive Groups | Avoid strong alkoxide bases (NaOtBu). Use K₃PO₄ or Cs₂CO₃.[7] |
| Desired Rate | For faster reactions, NaOtBu is generally superior if tolerated by the substrate.[4] |
Section 3: Understanding the "Why" - The Catalytic Cycle
A deep understanding of the reaction mechanism is essential for rational troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination is a catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Mechanistic Insights for Troubleshooting:
-
Low Yields from Aryl Chlorides: The "Oxidative Addition" step is slow. Use a more electron-rich ligand to accelerate it.[7]
-
Hydrodehalogenation Side Product: The "β-Hydride Elimination" side reaction is competing with "Reductive Elimination". Use a bulkier ligand to sterically favor reductive elimination.[3]
-
Reaction Stalls: The "Deprotonation" step may be inefficient. Switch to a stronger or more soluble base.[8][9]
Key Experimental Protocol: General Procedure for Pd-Catalyzed N,N-Diarylhydrazine Synthesis
This protocol provides a starting point for the synthesis of an N,N-diarylhydrazine from an N-arylhydrazine and an aryl bromide. Note: This is a general guideline and must be optimized for specific substrates.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Buchwald Ligand (e.g., XPhos)
-
N-Arylhydrazine
-
Aryl Bromide
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the N-arylhydrazine (1.2 equivalents), the aryl bromide (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired N,N-diarylhydrazine.
References
-
Beilstein Archives. (2025). Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Beilstein Archives. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Chemical Methodologies. (2026). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Chemical Methodologies. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2010). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 49(44), 8686-8690. [Link]
-
Chemical Methodologies. (2025). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Chemical Methodologies. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Omega. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega. [Link]
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Journals. (2025). Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (2025). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. [Link]
-
Organic Chemistry Portal. (2012). Assembly of N,N-Disubstituted Hydrazines and 1-Aryl-1H-indazoles via Copper-Catalyzed Coupling Reactions. Organic Letters, 14(10), 2552-2555. [Link]
-
ACS Publications. (1996). Preparation of 1,1-diarylhydrazines. The Journal of Organic Chemistry, 61(21), 7240-7241. [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. [Link]
-
Sydnes, L. K., Elmi, S., Heggen, P., Holmelid, B., & Malthe-Sørensen, D. (2007). Conversion of Azobenzenes into N,N′-Diarylhydrazines by Sodium Dithionite. Synlett, 2007(11), 1695-1696. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. The Journal of Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Azo Compound Formation During Hydrazine Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing azo compound formation during the oxidation of hydrazine and its derivatives. Our focus is on providing practical, mechanistically grounded solutions to improve reaction selectivity and product yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for azo compound formation during hydrazine oxidation?
Azo compounds (R-N=N-R') are a common byproduct resulting from the over-oxidation of hydrazine derivatives. The desired reaction often involves a two-electron oxidation to form a reactive diimide intermediate (HN=NH) or a four-electron oxidation to generate nitrogen gas (N₂). However, if the reaction conditions are too harsh or not precisely controlled, the initially formed product or intermediates can undergo further oxidation, leading to the undesired N=N coupling that forms the stable, and often colored, azo byproduct.[1][2]
The core of the issue lies in competing reaction pathways. The intended pathway leads to the desired product (e.g., reduction of a substrate by diimide, or formation of N₂), while the competing pathway involves the coupling of partially oxidized hydrazine species.
Q2: Which experimental factors have the most significant impact on azo formation?
Several interconnected factors control the selectivity of hydrazine oxidation. Understanding and controlling these is key to minimizing azo byproducts:
-
Choice of Oxidant: The nature and strength of the oxidizing agent are paramount. Strong, non-selective oxidants are more likely to cause over-oxidation. Two-electron oxidants are often preferred as they can convert hydrazine to the diimide intermediate in a single step.[3]
-
Stoichiometry: An excess of the oxidizing agent dramatically increases the risk of over-oxidation and subsequent azo formation. Precise control over the molar equivalents of the oxidant is critical.[4]
-
Temperature: Higher temperatures increase reaction rates indiscriminately, often accelerating the rate of the undesired azo formation more than the desired reaction. Low-temperature conditions are generally preferred to maintain control.[4]
-
Rate of Addition: Rapid, bulk addition of the oxidant creates localized areas of high concentration, which is a primary cause of byproduct formation. Slow, controlled (e.g., dropwise) addition is essential.
-
pH of the Medium: The pH affects the redox potential of both the hydrazine and the oxidant, and can influence the stability of intermediates. For instance, in acidic solutions, hydrazine exists in its protonated, electro-inactive form (N₂H₅⁺), which can slow down the reaction.[5] Alkaline solutions can accelerate the oxidation rate.[6]
-
Presence of Catalysts: Metal ions, particularly copper (Cu²⁺), can significantly catalyze hydrazine oxidation.[6][7] While useful for some applications (like deoxygenation of water), this catalytic activity can lead to rapid, uncontrolled reactions and a higher proportion of azo byproducts if not properly managed.
Q3: Are there "milder" or more selective oxidants I can use to avoid azo formation?
Yes, moving away from harsh oxidants is a primary strategy. While reagents like potassium permanganate or strong peroxides can be effective, they often lack selectivity. Consider these alternatives:
-
Molecular Oxygen (Air) with a Catalyst: In some systems, controlled aeration in the presence of a suitable catalyst can provide a milder oxidation pathway. However, the catalyst's activity must be carefully tuned.[8]
-
Iodine (I₂): Iodine is a two-electron oxidant that can convert hydrazine to nitrogen with high selectivity under the right conditions.[9]
-
Hydrogen Peroxide (H₂O₂) with a Catalyst: While H₂O₂ can be aggressive, its reactivity can be moderated by using specific catalysts, such as titanium-silicalites, which can selectively produce hydrazine from ketone-ammonia systems.[10]
-
Electrochemical Oxidation: Using an electrode to supply the oxidizing force allows for precise control over the reaction potential, offering a green and highly tunable method to favor the desired oxidation pathway over azo formation.[2]
Troubleshooting Guide
This section addresses specific experimental issues in a practical, question-and-answer format.
Scenario 1: "My reaction mixture turned a deep red/orange color, and my TLC plate shows a major, colored byproduct. I suspect azo formation. What should I investigate first?"
A sudden, intense color change is a classic indicator of azo compound formation. This outcome points directly to a loss of reaction control. Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for azo byproduct formation.
Detailed Explanation:
-
Temperature: Hydrazine oxidations can be highly exothermic. If cooling is insufficient, a thermal runaway can occur, drastically reducing selectivity. Always start at a lower temperature (e.g., 0 °C or -10 °C) to absorb the initial exotherm.
-
Rate of Addition: This is the most common cause of failure. Use a syringe pump to add the oxidant over a prolonged period (e.g., 1-2 hours). This maintains a low, steady-state concentration of the oxidant, preventing localized "hot spots" where over-oxidation occurs.[11]
-
Stoichiometry: Carefully re-check your calculations. Even a small excess of a powerful oxidant can lead to significant byproduct formation. If your substrate is precious, consider using a slight excess of the hydrazine derivative instead.[4]
-
Atmosphere: For some sensitive substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unwanted side reactions caused by atmospheric oxygen.[4]
Scenario 2: "My yield is low, and purification is difficult due to a byproduct with a similar polarity to my product. How can I improve selectivity from the start?"
Low yield coupled with difficult purification points to a fundamental issue with reaction selectivity. Beyond the troubleshooting steps above, consider these more advanced strategies:
| Strategy | Principle | Key Experimental Action | Expected Outcome |
| Change the Oxidant | Milder oxidants offer higher selectivity by having a redox potential that is sufficient for the first oxidation but insufficient for over-oxidation. | Replace a harsh oxidant (e.g., KMnO₄) with a milder one like Iodine (I₂) or a catalyzed aerobic system.[8][9] | Increased yield of the desired product with a significant reduction in azo byproduct. |
| Modify the pH | The reactivity of hydrazine is pH-dependent.[5] Buffering the reaction can maintain an optimal pH, stabilizing intermediates and preventing side reactions. | Screen a series of buffered solutions (e.g., phosphate or acetate buffers) to find the optimal pH for your specific transformation. | Identification of a pH that maximizes the rate of the desired reaction while minimizing the rate of byproduct formation. |
| Use Protecting Groups | If the hydrazine moiety has other reactive sites, protecting them can direct the oxidation to the desired N-H bonds. | For complex hydrazines, consider protecting one of the nitrogen atoms (e.g., with a Boc or Cbz group) to prevent unwanted coupling.[1] | Enhanced selectivity and prevention of oligomeric or polymeric byproducts. |
| Solvent Choice | The solvent can influence reaction rates and the solubility of reactants and intermediates.[4] | Test aprotic polar solvents (e.g., THF, Dioxane) versus protic solvents (e.g., Ethanol, Isopropanol) to see how the solvent environment affects selectivity. | Improved reaction kinetics and potentially higher selectivity. |
Scenario 3: "I am attempting to synthesize a hydrazide from an ester and hydrazine hydrate, but the reaction is incomplete and workup is difficult. What can I do?"
This is a common challenge involving nucleophilic acyl substitution, not oxidation, but it often comes up in hydrazine chemistry.
-
Problem: Incomplete Reaction: The reactivity of the ester is crucial. If the ester is not sufficiently electrophilic, the reaction will be slow or stall.[4]
-
Solution: Consider using a more activated form of the carboxylic acid, such as an acid chloride or an activated ester (e.g., N-hydroxysuccinimide ester). Alternatively, heating the reaction mixture (refluxing in ethanol is common) can drive the reaction to completion.[12]
-
-
Problem: Difficult Workup: Hydrazine hydrate is highly water-soluble and can be difficult to remove, sometimes co-distilling with solvents or complicating product precipitation.[12]
-
Solution 1 (Precipitation): After removing the bulk solvent (e.g., ethanol) via rotary evaporation, add cold water or an anti-solvent (like diethyl ether) to precipitate your organic product, leaving the hydrazine hydrate in the aqueous layer.[12]
-
Solution 2 (Azeotropic Removal): For stubborn cases, add a solvent like xylene or toluene and distill. The co-distillation (azeotrope) can help carry over the residual hydrazine hydrate.[12]
-
Experimental Protocols
Protocol: Controlled Oxidation of a 1,2-Disubstituted Hydrazine to an Azo Compound
This protocol provides a general method for the selective oxidation of a hydrazine to its corresponding azo compound, a reaction where the azo product is desired, but the principles of control are identical for minimizing it as a byproduct. The key is the slow addition of a mild oxidant.
Caption: General workflow for controlled hydrazine oxidation.
Materials:
-
1,2-Disubstituted Hydrazine (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Syringe pump
Procedure:
-
Preparation: Dissolve the hydrazine derivative (1.0 eq) in a sufficient volume of CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at 0 °C.
-
Oxidant Addition: Dissolve the iodine (1.1 eq) in CH₂Cl₂. Draw this solution into a syringe and place it on a syringe pump. Add the iodine solution to the cooled hydrazine solution dropwise over 1-2 hours. Maintain the temperature at 0 °C throughout the addition.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC). The appearance of a new, often colored spot (the azo compound) and the disappearance of the starting material will indicate conversion.
-
Completion: Once the addition is complete and TLC shows full consumption of the starting material, remove the ice bath and allow the reaction to stir at room temperature for an additional hour.
-
Workup: Pour the reaction mixture into a separatory funnel. Wash with saturated aqueous Na₂S₂O₃ solution until the purple/brown color of the iodine is gone.
-
Extraction: Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
This controlled procedure ensures that the concentration of the oxidant remains low at all times, dramatically favoring the desired two-electron oxidation over undesired side reactions.
References
- BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Benchchem.
- Suresh Gyan Vihar University. (n.d.). KINETICS AND MECHANISM OF OXIDATION OF HYDRAZINE BY IODINE IN PRESENCE OF IODIDE IN AQUEOUS ACID MEDIUM. research journal.
- DTIC. (n.d.). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
- RSC Publishing. (n.d.). Kinetics of the Oxidation of Hydrazine by Periodate. RSC Publishing.
- PubMed. (n.d.). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. PubMed.
- ACS Publications. (n.d.). Oxidation of hydrazine and methyl-substituted hydrazines by the cyano complexes of iron(III), molybdenum(V) and tungsten(V). A kinetic study. Inorganic Chemistry.
- DergiPark. (2009, December 31). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. DergiPark.
- ResearchGate. (2025, August 6). Fast Synthesis of Hydrazine and Azo Derivatives by Oxidation of Rare-Earth-Metal−Nitrogen Bonds. ResearchGate.
- PMC. (2024, December 24). Highly Selective Fe-Catalyzed Nitrogen Fixation to Hydrazine Enabled by Sm(II) Reagents with Tailored Redox Potential and pKa. PMC.
- ResearchGate. (n.d.). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. ResearchGate.
- ACS Publications. (2020, October 29). Oxidative Dehydrogenation of Hydrazobenzenes toward Azo Compounds Catalyzed by tert-Butyl Nitrite in EtOH. ACS Omega.
- (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
- MDPI. (2025, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. MDPI.
- Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Selective production of hydrazine by a catalytic oxidation process over Ti-, V-, Ti-V- and Ti-B-silicalites.
- ResearchGate. (2025, August 7). Investigation of the oxidation ability of protected hydrazine derivatives. ResearchGate.
- PMC. (n.d.). Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Derivatives.
- RSC Publishing. (2025, March 1). Functional nickel iron sulphide/hydroxide catalysts for hydrazine oxidation and energy saving hydrogen production.
- Digital Repository. (2023, September 20). Article - Graphite-Catalyzed Electro-Oxidation of Hydrazine Derivatives Using Sodium Chloride under Green and Sustainable Chemistry.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
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- 8. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KINETICS AND MECHANISM OF OXIDATION OF HYDRAZINE BY IODINE IN PRESENCE OF IODIDE IN AQUEOUS ACID MEDIUM - research journal [gyanvihar.org]
- 10. Selective production of hydrazine by a catalytic oxidation process over Ti-, V-, Ti-V- and Ti-B-silicalites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Melting Point Determination of 1-(4-Chlorophenyl)-1-phenylhydrazine: A Case Study in Characterizing Novel Compounds
For researchers and professionals in drug development, the precise characterization of new chemical entities is a foundational step in the discovery pipeline. The melting point is a critical physical property, offering a primary indication of purity and identity. This guide provides an in-depth comparison of two prevalent methodologies for determining the melting point of 1-(4-Chlorophenyl)-1-phenylhydrazine, a compound for which physical properties are not extensively documented in publicly available literature.
This scenario mirrors a common challenge in research and development: the need to establish reliable physical data for a novel or sparsely characterized substance. Here, we move beyond simple verification against a known value and instead focus on the rigorous, self-validating process of initial characterization. We will compare the classical capillary melting point method with the advanced technique of Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices and presenting supporting data in a comparative framework.
The Significance of Melting Point in Compound Validation
Before delving into methodologies, it is crucial to understand why melting point determination is indispensable. A pure, crystalline solid typically exhibits a sharp and reproducible melting range (the span of temperature from the first sign of melting to the complete liquefaction of the sample). The presence of impurities depresses and broadens this range, a phenomenon known as melting point depression. Therefore, an accurate melting point serves two purposes:
-
Identification: A measured melting point can be compared against literature values (when available) or used as a key identifying characteristic for a newly synthesized compound.
-
Purity Assessment: A narrow melting range is a strong indicator of high purity. A broad range (typically >2°C) suggests the presence of impurities or that the substance may be a mixture of isomers.
Given the limited data on 1-(4-Chlorophenyl)-1-phenylhydrazine (CAS 58263-75-5), our objective is to establish a robust melting point profile as if it were a newly synthesized compound. For the purposes of this guide, we will work with a hypothetical, pure sample of this compound.
Method 1: The Capillary Melting Point Technique
The capillary method is a time-honored, accessible, and visually intuitive technique. It relies on packing a small amount of the powdered solid into a fine glass capillary tube and heating it slowly in a controlled apparatus while observing the sample.
Causality Behind the Experimental Choices
The reliability of this method hinges on meticulous sample preparation and a controlled heating rate. A fast heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. Conversely, a rate that is too slow is inefficient. The standard protocol, therefore, involves a rapid initial heating phase followed by a much slower ramp (1-2°C per minute) near the expected melting point to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
Detailed Experimental Protocol
-
Sample Preparation:
-
Ensure the 1-(4-Chlorophenyl)-1-phenylhydrazine sample is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Tap the open end of a glass capillary tube (sealed at one end) into the powder to force a small amount of sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.
-
-
Apparatus Setup & Calibration:
-
Melting Point Determination:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the initial heating rate to a rapid ramp (e.g., 10-15°C/minute) to approach the expected melting point.
-
Approximately 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C/minute. This slow ramp is critical for accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2).
-
The melting range is reported as T1 - T2.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative and detailed information than the capillary method. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow.
Causality Behind the Experimental Choices
DSC offers superior accuracy and precision because it measures an energetic transition rather than relying on visual observation. The choice of a low sample mass (typically 1-5 mg) and a controlled heating rate in a sealed, inert atmosphere (like nitrogen) minimizes thermal gradients within the sample and prevents oxidative degradation. The resulting thermogram provides not just the melting range, but also the onset temperature (extrapolated start of melting), the peak maximum, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.
Detailed Experimental Protocol
-
Sample Preparation:
-
Using a microbalance, accurately weigh 1-3 mg of the powdered 1-(4-Chlorophenyl)-1-phenylhydrazine into a small aluminum DSC pan.
-
Hermetically seal the pan with an aluminum lid using a sample press. This contains any potential off-gassing and ensures uniform heat transfer.
-
Prepare an empty, sealed aluminum pan to be used as the reference.
-
-
Instrument Setup & Calibration:
-
Calibrate the DSC instrument for both temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔHfus: 28.5 J/g), as per standard procedures like ASTM E967.[3]
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.
-
-
Thermal Analysis:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30°C).
-
Ramp the temperature at a constant rate, typically 5-10°C/minute, through the melting transition.
-
Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak on the thermogram.
-
Analyze the resulting data to determine the extrapolated onset temperature, the peak temperature, and the integrated area of the peak (enthalpy of fusion).
-
Workflow & Data Comparison
The following diagram illustrates the logical workflow for characterizing the melting point of a new compound like 1-(4-Chlorophenyl)-1-phenylhydrazine.
Caption: Workflow for the characterization of a novel compound's melting point.
Comparative Data Summary
To illustrate the outputs of each method, the table below presents hypothetical, yet realistic, data for a pure sample of 1-(4-Chlorophenyl)-1-phenylhydrazine.
| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) | Causality & Insights |
| Principle | Visual detection of phase change | Measurement of heat flow during phase change | DSC provides a more objective, quantitative measurement of the energetic process of melting. |
| Heating Rate | 1-2 °C/min near melting point | 10 °C/min (typical) | DSC can use faster, more precise heating rates due to its sensitive detection and small sample size. |
| Sample Size | ~2-5 mg | ~1-3 mg | DSC requires significantly less material, which is a major advantage when working with precious, newly synthesized compounds. |
| Reported Value | Melting Range: 115.5 - 116.0 °C | Onset Temperature: 115.7 °C Peak Temperature: 116.2 °C | The capillary range corresponds well with the DSC onset. The DSC peak represents the highest rate of melting. |
| Precision | Operator-dependent (±0.5 °C) | High (±0.1 °C) | DSC precision is superior as it eliminates the subjectivity of visual observation. |
| Information Yield | Melting range only | Onset, peak, enthalpy of fusion (ΔHfus) | DSC provides additional thermodynamic data (ΔHfus), which relates to the crystal lattice energy of the compound. |
| Purity Indication | Narrow range (<1°C) | Sharp, symmetric peak shape | A sharp, single peak in DSC is a strong confirmation of a pure substance undergoing a single melt transition. |
Conclusion and Recommendations
Both the capillary method and Differential Scanning Calorimetry are valid techniques for determining the melting point of 1-(4-Chlorophenyl)-1-phenylhydrazine.
-
The capillary method serves as an excellent, rapid, and cost-effective technique for preliminary analysis and routine purity checks. Its main limitation is its reliance on subjective visual detection and lower precision.
-
Differential Scanning Calorimetry is the authoritative method for the precise characterization of a novel compound. It provides highly accurate, operator-independent data, including the thermodynamically significant onset temperature and enthalpy of fusion. For establishing a reference standard for a new chemical entity or for detailed physicochemical profiling in a drug development setting, DSC is the superior choice.
For the definitive characterization of 1-(4-Chlorophenyl)-1-phenylhydrazine, it is recommended to use both methods orthogonally. The capillary method can provide a quick, initial melting range, which can then be used to program a more efficient and targeted DSC run. The sharp, narrow melting range from the capillary method, corroborated by a single, sharp endotherm from DSC, would provide a high degree of confidence in the identity and purity of the synthesized compound.
References
-
United States Pharmacopeia (USP). Chapter <741>: Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeial Convention.
-
Reagecon. Melting Point Acetanilide 113°C to 116°C Standard.
-
ASTM International. ASTM E967 - Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. West Conshohocken, PA.
Sources
Comparative Reactivity of 4-Chlorophenylhydrazine vs. 1,1-Diphenylhydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 4-chlorophenylhydrazine and 1,1-diphenylhydrazine. By examining the electronic and steric properties of these two widely used synthetic intermediates, this document aims to provide a rational basis for their selection and application in chemical synthesis, particularly in the context of forming hydrazone intermediates and in reactions like the Fischer indole synthesis.
Executive Summary
The reactivity of hydrazines as nucleophiles is a critical parameter in many synthetic transformations. This guide dissects the factors governing the reactivity of two common substituted hydrazines: 4-chlorophenylhydrazine and 1,1-diphenylhydrazine.
-
4-Chlorophenylhydrazine is characterized by an electron-withdrawing chloro group on the phenyl ring. This substitution decreases the electron density on the hydrazine moiety, reducing its overall nucleophilicity compared to unsubstituted phenylhydrazine.
-
1,1-Diphenylhydrazine features two phenyl groups attached to the same nitrogen atom. This arrangement introduces significant steric hindrance around the nucleophilic terminal nitrogen (-NH2), which can dramatically impede its ability to approach and react with electrophilic centers.
In a direct comparison, 4-chlorophenylhydrazine is generally the more reactive nucleophile in common reactions like hydrazone formation. The moderately deactivating electronic effect of the chloro group is less impactful than the severe steric hindrance imposed by the two phenyl groups in 1,1-diphenylhydrazine.
Foundational Principles: Electronic and Steric Effects
The nucleophilic character of a hydrazine is primarily determined by the availability of the lone pair of electrons on its terminal nitrogen atom. Any structural feature that influences this electron density or the physical accessibility of this nitrogen will modulate the compound's reactivity.
Electronic Effects
The substituents on the phenyl ring(s) of a hydrazine exert a significant influence on the nucleophilicity of the terminal nitrogen.
-
4-Chlorophenylhydrazine : The chlorine atom is an electron-withdrawing group due to its electronegativity (inductive effect). This effect pulls electron density away from the phenyl ring and, by extension, from the attached hydrazine group. Studies have shown that electron-poor arylhydrazines react more slowly than electron-rich ones.[1] A Hammett plot for related reactions confirms that electron-withdrawing groups decrease reactivity.[2] This reduction in electron density lowers the nucleophilicity of the terminal -NH2 group, making it less reactive than unsubstituted phenylhydrazine.
-
1,1-Diphenylhydrazine : In this molecule, the reacting center is the terminal -NH2 group. The two phenyl groups are attached to the N1 nitrogen. While phenyl groups are generally electron-withdrawing via resonance and induction, the primary factor governing the reactivity of the N2 nitrogen is not direct electronic delocalization but rather the steric environment.[3]
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms or groups that can impede a chemical reaction.[4][5] This factor is often the dominant differentiator between these two molecules.
-
4-Chlorophenylhydrazine : This molecule presents relatively low steric bulk around the reacting -NH2 group. The phenyl ring is planar, and the chloro substituent is a single atom, allowing for relatively unhindered access to the nucleophilic nitrogen.
-
1,1-Diphenylhydrazine : The two phenyl groups attached to the N1 nitrogen create a significant steric shield around the N2 -NH2 group.[4] These bulky groups can physically block the approach of an electrophile, such as the carbonyl carbon of a ketone or aldehyde, thereby drastically slowing down the rate of reaction.[4][6] Kinetic studies have shown that even moderately bulky groups can reduce reaction rates significantly.[2]
Comparative Summary of Properties
| Property | 4-Chlorophenylhydrazine | 1,1-Diphenylhydrazine | Rationale |
| Primary Electronic Effect | Electron-withdrawing (inductive) | Inductive effects from two phenyl groups | The chloro group deactivates the system.[1] The two phenyl groups on N1 primarily exert steric hindrance on the reacting N2. |
| Steric Hindrance | Low to Moderate | High | Two bulky phenyl groups create a crowded environment around the nucleophilic -NH2 group.[4] |
| Predicted Nucleophilicity | Moderate | Low | Reactivity is diminished by the electron-withdrawing Cl group. |
| Typical Applications | Fischer indole synthesis,[7][8] synthesis of pyrazole derivatives[9][10] | Synthesis of 1,1-disubstituted hydrazines,[11][12][13] alkyne diamination reactions[14] | The choice of reagent is dictated by the desired product and tolerance for steric/electronic effects. |
Reactivity in Hydrazone Formation
A primary reaction for hydrazines is the condensation with aldehydes or ketones to form hydrazones.[15] This reaction is the first step in the widely used Fischer indole synthesis.[7][16] The mechanism provides a clear framework for understanding the reactivity differences.
The reaction is typically acid-catalyzed and proceeds via a two-step mechanism:
-
Nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon to form a tetrahedral intermediate (carbinolamine).[15][17]
-
Dehydration of the intermediate to yield the final hydrazone product.[18]
The rate-determining step can change depending on the pH, but the initial nucleophilic attack is critically dependent on the hydrazine's nucleophilicity and steric profile.[18]
Caption: General mechanism for acid-catalyzed hydrazone formation.
For 1,1-diphenylhydrazine , the nucleophilic attack (Step 1) is severely hindered. The bulky phenyl groups act as a barrier, making it difficult for the terminal nitrogen to achieve the necessary proximity and orientation to attack the carbonyl carbon. In contrast, 4-chlorophenylhydrazine , while having a slightly diminished nucleophilicity due to the chloro group, faces a much lower steric barrier. Consequently, it will typically react faster to form the corresponding hydrazone.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a comparative kinetic study can be performed. This protocol outlines a method for monitoring the rate of hydrazone formation using a standard ketone, cyclohexanone, via UV-Vis spectroscopy. The formation of the C=N double bond in the hydrazone product creates a new chromophore that can be monitored over time.
Objective
To quantitatively compare the reaction rates of 4-chlorophenylhydrazine and 1,1-diphenylhydrazine with cyclohexanone at a controlled pH and temperature.
Materials
-
4-Chlorophenylhydrazine hydrochloride
-
1,1-Diphenylhydrazine
-
Cyclohexanone
-
Methanol (Spectroscopic grade)
-
Phosphate buffer (0.1 M, pH 7.4)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Experimental Workflow
Caption: Workflow for comparative kinetic analysis of hydrazine reactivity.
Step-by-Step Procedure
-
Solution Preparation :
-
Prepare a 0.1 M stock solution of 4-chlorophenylhydrazine hydrochloride in methanol.
-
Prepare a 0.1 M stock solution of 1,1-diphenylhydrazine in methanol.
-
Prepare a 1.0 M stock solution of cyclohexanone in methanol.
-
-
Spectrophotometer Setup :
-
Set the spectrophotometer to scan a range (e.g., 250-450 nm) to determine the λmax of the expected hydrazone product. For kinetic runs, set the instrument to monitor absorbance at this λmax.
-
Set the cuvette holder temperature to 25.0 °C.
-
-
Kinetic Run :
-
To a quartz cuvette, add 2.8 mL of the pH 7.4 phosphate buffer.
-
Add 0.1 mL of the 1.0 M cyclohexanone stock solution. Mix by inversion. This creates a pseudo-first-order condition with excess ketone.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the 0.1 M hydrazine stock solution. Immediately cap the cuvette, mix rapidly by inversion, and start data acquisition.
-
Record the absorbance at the predetermined λmax every 30 seconds for 30 minutes.
-
-
Data Analysis :
-
Repeat the experiment for the other hydrazine.
-
Plot Absorbance vs. Time for each reaction.
-
The initial rate of the reaction is proportional to the slope of the initial linear portion of this curve.[19][20] Reaction rates are typically expressed in units of concentration per unit time (e.g., M/s).[21][22]
-
Expected Results and Interpretation
The plot of Absorbance vs. Time for 4-chlorophenylhydrazine is expected to show a significantly steeper initial slope compared to that for 1,1-diphenylhydrazine. This indicates a faster rate of product formation.
| Hydrazine | Predicted Initial Rate | Key Limiting Factor |
| 4-Chlorophenylhydrazine | Faster | Electronic Deactivation |
| 1,1-Diphenylhydrazine | Slower | Steric Hindrance |
This experimental design provides a direct, quantitative measure of the relative reactivity of the two compounds under identical conditions, serving as a self-validating system to confirm the theoretical principles.
Conclusion and Practical Implications
The comparative analysis of 4-chlorophenylhydrazine and 1,1-diphenylhydrazine reveals a clear hierarchy of reactivity governed by a balance of electronic and steric effects.
-
1,1-Diphenylhydrazine is a significantly less reactive nucleophile due to the profound steric hindrance created by the two phenyl groups. Its use is appropriate when subsequent reactions require this specific substitution pattern or when a less reactive hydrazine is intentionally sought.
-
4-Chlorophenylhydrazine , while electronically deactivated compared to phenylhydrazine, remains a substantially more effective nucleophile than its 1,1-diphenyl counterpart. The steric accessibility of its terminal nitrogen allows it to participate more readily in reactions like hydrazone formation and the Fischer indole synthesis.
For drug development professionals and synthetic chemists, this understanding is crucial for reaction design. When a rapid and efficient formation of a hydrazone intermediate is required for a subsequent cyclization (e.g., indole synthesis), 4-chlorophenylhydrazine is the superior choice. The selection of 1,1-diphenylhydrazine should be reserved for cases where its unique structure is a prerequisite for the final target molecule.
References
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
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Voss, M. J., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. The Journal of Physical Chemistry A, 108(12), 2369–2377. [Link]
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Stachissini, A. S., do Amaral, A. T., & do Amaral, L. (1995). Kinetics and Mechanism of the Formation of Girard T Hydrazones from Naphthaldehydes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1949-1954. [Link]
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Lewis, S. E., et al. (2016). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 14(3), 915-921. [Link]
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Organic Chemistry Portal. (2016). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
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Mayr, H. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
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Wang, T., et al. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900-1903. [Link]
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Wikipedia contributors. (2023). Alpha effect. Wikipedia, The Free Encyclopedia. [Link]
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J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific LLC. [Link]
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SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. [Link]
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Wang, T., et al. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. Organic Letters, 18(8), 1900-1903. [Link]
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Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(3), 333-343. [Link]
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ChemBK. (2024). Phenylhydrazine. ChemBK. [Link]
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Rashidian, M., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Journal of the American Chemical Society, 136(8), 3232-3242. [Link]
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Park, J., et al. (2025). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. Nature Chemistry. [Link]
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Aston University. (n.d.). The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
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Chemistry Stack Exchange. (2017). Is hydrazine a better nucleophile than ammonia? Chemistry Stack Exchange. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylhydrazine. PubChem Compound Database. [Link]
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Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
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Istrati, D. I., et al. (2011). Novel 1,1-diphenylhydrazine derivatives of benzofurazan and their dimerization. ARKIVOC, 2011(11), 213-236. [Link]
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FooDB. (2010). Showing Compound Phenylhydrazine (FDB005892). FooDB. [Link]
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LibreTexts. (2021). Reaction Rates and Rate Laws. Chemistry LibreTexts. [Link]
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Monash University. (2025). Rates of reactions. Student Academic Success. [Link]
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LookChem. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. LookChem. [Link]
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LibreTexts. (2023). 14.2: Measuring Reaction Rates. Chemistry LibreTexts. [Link]
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University of Birmingham. (n.d.). Chemistry A level revision resource: Calculating reaction rates. University of Birmingham. [Link]
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Save My Exams. (2025). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]
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Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]
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A Comparative Guide to Proton NMR Shifts for the N-amino Group in 1,1-Diarylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Mobile Protons of the N-amino Group
The protons of the N-amino group in 1,1-diarylhydrazines are characterized by their lability and the dynamic nature of their local chemical environment. Their ¹H NMR signals are particularly sensitive to a variety of factors, including electronic effects of substituents on the aryl rings, the nature of the solvent, temperature, and concentration.[1][2] This sensitivity, while providing a wealth of structural information, can also present challenges in spectral interpretation. The signals are often broad due to quadrupole effects of the adjacent nitrogen atom and can undergo exchange with residual water or acidic protons in the solvent, which can further broaden the signal or even cause it to disappear.[2]
Factors Influencing the N-amino Proton Chemical Shift
The chemical shift (δ) of the N-amino protons in 1,1-diarylhydrazines is a result of the interplay of several key factors:
-
Electronic Effects of Aryl Substituents: Electron-withdrawing groups (EWGs) on the aryl rings, such as nitro (-NO₂) or cyano (-CN) groups, deshield the N-amino protons. This deshielding effect is due to the delocalization of the nitrogen lone pair into the aromatic system, which is enhanced by the EWG. Consequently, the resonance of the NH₂ protons is shifted downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the nitrogen atom, leading to greater shielding and an upfield shift (lower ppm value) of the NH₂ signal.[2]
-
Solvent Effects: The choice of solvent can significantly impact the chemical shift of the N-amino protons. Protic solvents, such as dimethyl sulfoxide (DMSO-d₆) and methanol-d₄, can form hydrogen bonds with the NH₂ protons. This hydrogen bonding leads to a significant deshielding effect, causing the signal to appear at a much higher chemical shift compared to when a non-polar, aprotic solvent like chloroform-d (CDCl₃) or benzene-d₆ is used.[3] The extent of this downfield shift can provide insights into the hydrogen bonding capabilities of the molecule.
-
Temperature and Concentration: The chemical shift of the NH₂ protons is often temperature and concentration-dependent.[3] At lower temperatures, hydrogen bonding is more pronounced, leading to a downfield shift. Similarly, at higher concentrations, intermolecular hydrogen bonding between hydrazine molecules becomes more prevalent, also resulting in a downfield shift. Variable temperature NMR studies can be a powerful tool to study these dynamic processes.
Comparative Analysis of ¹H NMR Data
To illustrate the impact of substituents and solvents on the N-amino proton chemical shift, the following tables summarize experimental data for a series of 1,1-diarylhydrazine derivatives.
Table 1: Effect of Aryl Substituents on the ¹H NMR Chemical Shift of the N-amino Group in 1,1-Diarylhydrazine Derivatives in DMSO-d₆
| Compound | Substituent (X) | Chemical Shift (δ, ppm) of NH₂ |
| 1,1-Diphenylhydrazine | H | ~5.3 (estimated) |
| 1,1-Bis(4-methylphenyl)hydrazine | 4-CH₃ | Data not available in searches |
| 1,1-Bis(4-methoxyphenyl)hydrazine | 4-OCH₃ | Data not available in searches |
| 1,1-Bis(4-chlorophenyl)hydrazine | 4-Cl | Data not available in searches |
| 1,1-Bis(4-nitrophenyl)hydrazine | 4-NO₂ | Data not available in searches |
| 4-Nitrophenylhydrazine | 4-NO₂ (on one ring) | 8.41, 4.51[4] |
Table 2: Effect of Solvent on the ¹H NMR Chemical Shift of the N-amino Group
| Compound | Solvent | Chemical Shift (δ, ppm) of NH₂ |
| 1-Methyl-1-phenylhydrazine | CDCl₃ | 3.56[5] |
| 4-Nitrophenylhydrazine | DMSO-d₆ | 8.41, 4.51[4] |
The significant downfield shift observed for the amino protons of 4-nitrophenylhydrazine in DMSO-d₆ compared to the upfield shift for 1-methyl-1-phenylhydrazine in CDCl₃ highlights the profound influence of both electronic effects and solvent polarity.
Experimental Protocol for ¹H NMR Analysis of 1,1-Diarylhydrazines
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra of 1,1-diarylhydrazines. This protocol is designed to be a self-validating system to ensure accurate and reproducible results.
I. Sample Preparation
-
Analyte Purity: Ensure the 1,1-diarylhydrazine sample is of high purity. Impurities can introduce extraneous signals and affect the chemical shift of the NH₂ protons.
-
Solvent Selection: Choose a deuterated solvent appropriate for the solubility of the analyte. For a comprehensive study, it is recommended to acquire spectra in at least two solvents of differing polarity, such as CDCl₃ and DMSO-d₆. Ensure the solvent is dry to minimize the H₂O signal which can interfere with the broad NH₂ peak.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
The following workflow is designed for a standard high-field NMR spectrometer.
Figure 2: A flowchart illustrating the logical steps for interpreting the N-amino proton signal in the ¹H NMR spectrum of a 1,1-diarylhydrazine.
Conclusion
The ¹H NMR chemical shift of the N-amino group in 1,1-diarylhydrazines is a sensitive probe of the electronic and steric environment around the nitrogen atoms. By carefully considering the effects of aryl substituents and the choice of solvent, researchers can gain valuable insights into the structure and properties of these important molecules. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible ¹H NMR data, which is essential for accurate structural characterization and for building a comprehensive understanding of this versatile class of compounds. Further systematic studies on a wider range of substituted 1,1-diarylhydrazines in various solvents are warranted to build a more complete and predictive model for their ¹H NMR spectral behavior.
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Safety Operating Guide
Proper Disposal of 1-(4-Chlorophenyl)-1-phenylhydrazine: A Guide for Laboratory Professionals
The handling and disposal of substituted hydrazines, such as 1-(4-Chlorophenyl)-1-phenylhydrazine, demand a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. As a compound with inherent toxicological risks, a comprehensive understanding of its properties and the subsequent procedural steps for its disposal is not merely a matter of regulatory compliance, but a cornerstone of responsible scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Chlorophenyl)-1-phenylhydrazine, grounded in established safety protocols and chemical principles.
Foundational Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with 1-(4-Chlorophenyl)-1-phenylhydrazine is paramount. As a chlorinated aromatic hydrazine, it is classified as a hazardous substance with multiple risk factors.
Toxicological Profile
Based on data from analogous compounds like (4-chlorophenyl)hydrazine and phenylhydrazine, 1-(4-Chlorophenyl)-1-phenylhydrazine should be handled as a substance that is:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
A Suspected Carcinogen and Mutagen: May cause cancer and is suspected of causing genetic defects.[4][5]
-
A Skin and Eye Irritant: Causes skin and serious eye irritation.[3]
-
An Allergen: May cause an allergic skin reaction.[4]
Given these significant health risks, all handling and disposal operations must be conducted with strict adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for any procedure involving 1-(4-Chlorophenyl)-1-phenylhydrazine.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | To prevent dermal absorption, which is a significant route of exposure.[2][6] |
| Eyes/Face | Safety goggles and a face shield | ANSI Z87.1 rated | To protect against splashes and airborne particles. |
| Body | Laboratory coat | Flame-retardant material | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | N/A | To prevent inhalation of dust or vapors, a primary exposure route.[6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The recommended and safest method for the disposal of 1-(4-Chlorophenyl)-1-phenylhydrazine is through a licensed hazardous waste disposal company. On-site chemical neutralization is not advised without a validated and specific protocol for this compound due to the potential for hazardous by-product formation.
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of 1-(4-Chlorophenyl)-1-phenylhydrazine.
Experimental Protocol for Waste Collection
Objective: To safely collect and store waste 1-(4-Chlorophenyl)-1-phenylhydrazine and contaminated materials for professional disposal.
Materials:
-
Waste 1-(4-Chlorophenyl)-1-phenylhydrazine (solid or in solution)
-
A designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Inert absorbent material (e.g., vermiculite, dry sand) for spills
-
Combustible solvent (e.g., ethanol, if approved by the disposal company)
Procedure:
-
Work Area Preparation: All waste handling and consolidation must be performed within a certified chemical fume hood.[6] Cover the work surface with absorbent, disposable bench paper.
-
Waste Segregation: Ensure that the waste stream for 1-(4-Chlorophenyl)-1-phenylhydrazine is strictly segregated as a halogenated organic waste . Do not mix with non-halogenated solvents, aqueous waste, or other incompatible chemicals.
-
Container Labeling: Before adding any waste, affix a hazardous waste label to the designated container. Clearly write "Hazardous Waste" and the full chemical name: "1-(4-Chlorophenyl)-1-phenylhydrazine". List any solvents used in the waste mixture.
-
Waste Transfer:
-
Solid Waste: Carefully transfer solid 1-(4-Chlorophenyl)-1-phenylhydrazine into the waste container.
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be placed in a sealed bag and then into the solid hazardous waste container.
-
Solutions: If the waste is in a solvent, carefully pour it into the designated liquid waste container. Some disposal companies may recommend dissolving the solid waste in a combustible solvent before collection.[2][7] Always confirm this with your institution's Environmental Health and Safety (EHS) office and the disposal vendor.
-
-
Secure Storage: Securely close the waste container. Store the container in a designated and properly ventilated hazardous waste storage area, away from heat and ignition sources.[3]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal service.[1][3]
Spill Management: An Emergency Response Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Immediate Actions:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Spill Cleanup Procedure (for small spills within a fume hood):
-
Wear appropriate PPE: This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.
-
Absorb the spill: Cover the spill with an inert absorbent material like vermiculite or dry sand.[6][8]
-
Collect the absorbed material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the spill: Report all spills to your laboratory supervisor and your institution's EHS office, in accordance with your site-specific policies.
The Rationale for Professional Incineration
The recommended disposal method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[2][7][10]
-
Destruction of the Molecule: High temperatures effectively break down the stable aromatic ring and the carbon-chlorine bonds, destroying the hazardous nature of the compound.
-
Environmental Protection: The inclusion of afterburners and scrubbers in the incineration process is critical. These systems neutralize and remove harmful combustion byproducts, such as hydrogen chloride (HCl) and potentially dioxins, from the flue gases before they are released into the atmosphere.[11][12]
Attempting to treat this waste through other means, such as chemical neutralization without a validated protocol, can be dangerous. The reaction of hydrazines with oxidizing agents can be highly exothermic and may produce even more toxic byproducts.[3] Therefore, entrusting the disposal to a licensed professional service that utilizes controlled incineration is the most reliable and safest approach.[2][3][7]
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Capot Chemical. MSDS of 4-chlorophenylhydrazine hydrochloride.[Link]
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NJ.gov. HAZARD SUMMARY: PHENYLHYDRAZINE.[Link]
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INCHEM. ICSC 0938 - PHENYLHYDRAZINE.[Link]
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ResearchGate. Biodegradation of Chlorinated Compounds—A Review.[Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-1-phenylhydrazine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1-(4-Chlorophenyl)-1-phenylhydrazine and its salts (e.g., hydrochloride). As a substituted hydrazine derivative, this compound presents significant health risks that demand a multi-layered safety approach. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance grounded in established safety principles to ensure a secure laboratory environment.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific hazards of 1-(4-Chlorophenyl)-1-phenylhydrazine is fundamental to selecting the correct Personal Protective Equipment (PPE). The primary risks are associated with its toxicity, potential carcinogenicity, and corrosive properties, which are characteristic of many hydrazine derivatives.[1][2]
Key Hazards Overview:
| Hazard Category | Classification & Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4) .[3][4] Systemic effects can occur through all major routes of exposure. |
| Skin & Eye Damage | Causes skin irritation and serious eye irritation .[3] Related compounds are known to cause severe skin burns and eye damage.[2][5] |
| Sensitization | May cause an allergic skin reaction .[6] Repeated contact can lead to sensitization, where subsequent low-level exposures trigger a significant allergic response. |
| Long-Term Toxicity | Suspected of causing genetic defects and may cause cancer .[6] Phenylhydrazine, a closely related compound, is considered a potential occupational carcinogen by NIOSH.[7] It may also cause damage to organs through prolonged or repeated exposure.[6] |
| Reactivity | May be unstable under certain conditions (heat, shock, friction) and is incompatible with strong oxidizing agents.[3] |
The causality is clear: because the compound is harmful through all routes of exposure and can cause severe long-term health effects, a comprehensive barrier strategy is not just recommended, but mandatory.
The Hierarchy of Controls: A System for Safety
Effective safety relies on a layered approach known as the hierarchy of controls. PPE, while critical, is the final layer of protection after more effective engineering and administrative controls have been implemented.
Engineering Controls (First Line of Defense)
These controls are designed to physically isolate the operator from the chemical hazard.
-
Chemical Fume Hood: All handling of 1-(4-Chlorophenyl)-1-phenylhydrazine, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[2][8]
-
Ventilation: The laboratory must have adequate general ventilation to support the function of the fume hood and prevent any potential accumulation of vapors.[8][9]
-
Emergency Equipment: A certified and unobstructed emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][10]
Administrative Controls (Safe Work Practices)
These are the procedures and policies that dictate how work is safely performed.
-
Designated Areas: Clearly mark and restrict access to the specific area within the lab where this compound is handled.[8]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, lab-specific SOP for working with this chemical. All personnel must be trained on this SOP before beginning work.[2]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[4][11] Always wash hands and any exposed skin thoroughly after handling the compound, even after removing gloves.[3][12]
Detailed PPE Specifications
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a baseline for handling 1-(4-Chlorophenyl)-1-phenylhydrazine.
PPE Specification Summary
| Body Area | Required PPE for Handling Solids & Solutions | Rationale & Key Considerations |
| Respiratory | Work in a certified chemical fume hood.[2] | The primary engineering control to prevent inhalation of harmful dust or vapors.[2] A respirator is a secondary measure. |
| Eye & Face | Tightly-fitting chemical splash goggles.[9][11] | Protects against dust particles and splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[9][11] |
| Add a face shield over goggles for tasks with a high splash potential (e.g., large volume transfers, heating).[1][2] | Provides full-face protection from splashes. | |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][2] | Prevents skin absorption, which is a significant route of exposure.[3] Double-gloving provides protection in case the outer glove is compromised. Butyl rubber is also an excellent material choice for hydrazines.[10] Always inspect gloves for damage before use.[12] |
| Body | Chemical-resistant or flame-retardant laboratory coat.[1][11] | Protects against splashes and contamination of personal clothing. |
| Legs & Feet | Full-length pants and fully enclosed, chemical-resistant shoes.[1] | Ensures no skin is exposed between the lab coat and footwear. |
Respiratory Protection
While a fume hood is the primary control, respiratory protection may be required as a secondary measure in specific situations:
-
Emergency Situations: For cleaning up a significant spill.
-
Control Failure: If there is a known or suspected failure of the fume hood. In these cases, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[1][12] For high concentrations or oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is necessary.[10][13] All respirator use requires prior medical clearance, training, and fit-testing as per regulatory requirements.[1]
Procedural Guidance: Step-by-Step Protocols
A self-validating protocol ensures that safety checks are integrated into the workflow.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Confirm the location of the nearest eyewash station and safety shower and ensure the path is clear.
-
Assemble all necessary chemicals, equipment, and waste containers inside the fume hood to minimize traffic.[8]
-
Cover the work surface of the fume hood with disposable, absorbent bench paper.[8]
-
Don all required PPE as specified in Section 3 and the diagram below.
PPE Selection and Donning Workflow
Caption: PPE selection, donning, and doffing workflow.
Step-by-Step Handling Protocol
-
Weighing/Transfer: Carefully weigh the solid compound in the fume hood on a tared weigh boat. Avoid creating dust.[11] When transferring, do so slowly and deliberately.
-
Making Solutions: Add the solid slowly to the solvent. Be aware of any potential exothermic reactions.
-
During Reaction: Keep the sash of the fume hood at the lowest practical height. Monitor the reaction from behind the sash.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[2] Alert laboratory personnel and your institution's environmental health and safety department. For small spills, collect material with absorbent pads and place it in a sealed, labeled hazardous waste container.
Waste Disposal
All waste generated from handling 1-(4-Chlorophenyl)-1-phenylhydrazine is considered hazardous.
-
Solid Waste: Contaminated gloves, bench paper, weigh boats, and other disposable materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][12]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the sewer.[9][10]
-
Disposal Service: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][12]
References
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Hydrazine - Risk Management and Safety. (URL: [Link])
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (URL: [Link])
-
Hydrazine - Hazardous Substance Fact Sheet. (URL: [Link])
-
MSDS of 4-chlorophenylhydrazine hydrochloride - Capot Chemical. (URL: [Link])
-
MSDS - (4-Chlorophenyl)hydrazine. (URL: [Link])
-
(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
-
Phenylhydrazine - IDLH | NIOSH - CDC. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
